Advanced Solvency and Formulation Mechanics of 1,2,3-Tris(2-methoxyethoxy)propane (CAS 305812-16-2)
As a Senior Application Scientist, I approach formulation bottlenecks not as trial-and-error exercises, but as challenges in applied thermodynamics and intermolecular physics. One of the most persistent challenges in der...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach formulation bottlenecks not as trial-and-error exercises, but as challenges in applied thermodynamics and intermolecular physics. One of the most persistent challenges in dermatological drug development and advanced cosmetic chemistry is the stable incorporation of hydrophobic active pharmaceutical ingredients (APIs)—such as salicylic acid—into alcohol-free, aqueous, or mixed-phase systems.
1,2,3-Tris(2-methoxyethoxy)propane (CAS 305812-16-2), commonly referred to by its INCI name Glycereth-7 Trimethyl Ether, is a highly specialized synthetic polyether that elegantly solves this problem [1]. By bridging the dielectric gap between polar and non-polar matrices, this molecule serves as a pivotal solvent, humectant, and emollient. This whitepaper deconstructs the physical chemistry, structural mechanics, and self-validating formulation protocols associated with this unique compound.
Chemical Identity & Structural Mechanics
To understand the utility of 1,2,3-Tris(2-methoxyethoxy)propane, we must first analyze its molecular architecture. The compound is synthesized by etherifying the three hydroxyl groups of a central glycerol backbone with 2-methoxyethoxy chains.
Mechanistic Insight: The terminal methyl ether capping is the critical design feature here. By eliminating the terminal hydroxyl groups found in standard polyethylene glycols (PEGs) or underivatized glycerin, the molecule loses its capacity to act as a hydrogen bond donor. This drastically reduces solvent self-association, resulting in a lower viscosity and a "dry, silky" sensory profile [3]. However, the dense array of oxygen atoms along the ether linkages serves as powerful hydrogen bond acceptors. This allows the solvent to aggressively solvate APIs that act as hydrogen bond donors (like the phenol and carboxylic acid groups of salicylic acid) without the need for volatile alcohols [4].
Table 1: Physical and Chemical Properties
Property
Value / Description
IUPAC Name
1,2,3-tris(2-methoxyethoxy)propane
CAS Registry Number
305812-16-2
Molecular Formula
C₁₂H₂₆O₆
Molecular Weight
266.33 g/mol
Appearance
Transparent, light-yellow liquid
Solubility Profile
Dual-solubility: Miscible in both Water and Castor Oil
Chemical Stability
Highly stable across a broad pH spectrum (Acidic to Basic)
Primary Functions
Solvent, Emollient, Humectant, Tackifier
Data synthesized from and .
Mechanistic Insights: Solvency & Emollience
The most remarkable physical property of 1,2,3-Tris(2-methoxyethoxy)propane is its dual solubility [3]. It is completely miscible in highly polar solvents (water) and highly non-polar, viscous lipids (castor oil). This rare trait enables the formulation of water-in-oil (W/O) lip balms or anhydrous ointments that can still deliver water-soluble actives.
Furthermore, because the molecule is a pure ether, it is highly resistant to both acid- and base-catalyzed hydrolysis. Esters (like triglycerides) will break down at the low pH required for alpha- and beta-hydroxy acid (AHA/BHA) formulations. In contrast, this ether maintains absolute structural integrity, making it the premier solvent for low-pH exfoliating serums.
Fig 1: Thermodynamic solubilization mechanism of hydrophobic APIs via hydrogen bonding.
Experimental Protocols: Self-Validating Workflows
In advanced formulation science, a protocol is only as good as its ability to prove its own success. The following methodologies are designed as self-validating systems , ensuring that the physical chemistry principles described above are empirically confirmed in the lab.
Protocol A: Alcohol-Free Solubilization of Salicylic Acid (2% w/w)
Objective: To create a stable, alcohol-free BHA solution utilizing 1,2,3-Tris(2-methoxyethoxy)propane as the primary solvent, validated against supersaturation failure.
Wetting & Dispersion: Weigh 2.0g of Salicylic Acid powder. Add 6.0g of 1,2,3-Tris(2-methoxyethoxy)propane. Causality: Pre-wetting the API in the pure solvent prevents aqueous clumping, maximizing the surface area available for solvation.
Thermal Solvation: Heat the slurry gently to 45°C under continuous magnetic stirring (400 RPM). Causality: The applied kinetic energy overcomes the crystalline lattice energy of the salicylic acid, allowing the ether oxygens to establish hydrogen bonds with the API.
Aqueous Titration: Once the solution is optically clear, slowly titrate 92.0g of deionized water (pre-heated to 40°C) into the vortex. Causality: Matching the temperature of the aqueous phase prevents thermal shock, which would instantly collapse the dielectric environment and cause precipitation.
Self-Validation Step (Crystal Seeding): Allow the solution to cool to room temperature (20°C). Introduce a single, microscopic seed crystal of pure salicylic acid into the beaker.
Validation Logic: If the system is merely in a metastable, supersaturated state, the seed will act as a nucleation site, triggering rapid macroscopic crystallization. If the solution remains optically clear for 24 hours post-seeding, the solvent has fundamentally lowered the free energy of the dissolved state, proving true thermodynamic stability.
Objective: To verify the dual-solubility of the ether by creating a stable micro-emulsion of water and castor oil.
Fig 2: Self-validating experimental workflow for phase stability and dual-solubility.
Biphasic Integration: Combine 40% Castor Oil, 40% Deionized Water, and 20% 1,2,3-Tris(2-methoxyethoxy)propane in a processing vessel.
High-Shear Homogenization: Process the mixture at 10,000 RPM for 5 minutes using a rotor-stator homogenizer. Causality: Mechanical shear reduces droplet size, increasing the interfacial surface area where the amphiphilic ether can stabilize the boundary layer.
Thermal Cycling: Subject the emulsion to three continuous cycles of 4°C (12 hours) to 45°C (12 hours). Causality: Thermal expansion and contraction stress the interfacial tension, forcing poorly stabilized emulsions to undergo Ostwald ripening or coalescence.
Self-Validation Step (Centrifugal Phase Stressing): Transfer a 10mL aliquot to a centrifuge tube and spin at 4,000 x g for 30 minutes.
Validation Logic: Standard gravity settling takes months to reveal micro-emulsion instability. By artificially accelerating Stokes' Law of sedimentation via high G-forces, we force the system to reveal hidden instabilities. If the formulation maintains a single, homogenous phase post-centrifugation, the dual-solubility integration is definitively confirmed.
Toxicological & Safety Profile
From a safety and regulatory standpoint, 1,2,3-Tris(2-methoxyethoxy)propane is widely utilized in topical formulations with an excellent safety record. Because it is a high-molecular-weight ether (266.33 g/mol ) rather than a volatile short-chain ether, it does not present inhalation hazards or significant dermal penetration concerns that lead to systemic toxicity [4]. It is non-comedogenic and is frequently used to mitigate the tacky finish of carbomer-based gels, enhancing patient compliance in dermatological treatments [4].
References
PubChem . "1,2,3-Tris(2-methoxyethoxy)propane | C12H26O6 | CID 22886703". National Center for Biotechnology Information. URL:[Link]
CAS Common Chemistry . "Poly(oxy-1,2-ethanediyl), α,α′,α′′-1,2,3-propanetriyltris[ω-methoxy-". American Chemical Society. URL:[Link]
1H and 13C NMR Spectroscopic Data for 1,2,3-Tris(2-methoxyethoxy)propane: A Comprehensive Technical Guide
Executive Summary As a Senior Application Scientist specializing in structural elucidation, I approach the analysis of highly flexible, oxygen-rich molecules not merely as an exercise in data collection, but as a rigorou...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist specializing in structural elucidation, I approach the analysis of highly flexible, oxygen-rich molecules not merely as an exercise in data collection, but as a rigorous validation of molecular dynamics and electronic environments. 1,2,3-Tris(2-methoxyethoxy)propane (C12H26O6)—commonly cataloged in industrial applications as Glycereth-7 trimethyl ether[1]—is a branched polyether. Due to its high polarity, chemical stability, and low volatility, it serves as a specialized solvent, a cosmetic humectant, and an advanced electrolyte component[].
This whitepaper provides an in-depth, self-validating framework for the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule. By detailing the causality behind chemical shifts and establishing a strict experimental protocol, this guide ensures absolute quantitative reliability for researchers and drug development professionals.
Molecular Architecture & Signal Causality
To accurately assign NMR signals, we must first deconstruct the molecular architecture. The molecule consists of an achiral glycerol backbone (C1, C2, C3) where each hydroxyl group has been etherified with a 2-methoxyethyl chain.
Because the molecule contains six strongly electronegative ether oxygens, strong inductive deshielding occurs across the entire aliphatic backbone. This pulls nearly all methylene protons into a narrow chemical shift range (3.50 – 3.75 ppm), creating a dense "ether envelope." Understanding the subtle differences in proximity to the branching center (C2) is critical for resolving these multiplets.
Structural mapping of 1,2,3-Tris(2-methoxyethoxy)propane for NMR signal assignment.
Spectroscopic Data & Mechanistic Assignments
1
H NMR Spectroscopic Data
The
1
H NMR spectrum is dominated by the terminal methoxy groups and the heavily overlapped methylene multiplets. The causality of the shifts is governed by the number of adjacent oxygen atoms and the degree of branching. The C2 proton is the most deshielded due to its secondary carbon nature and proximity to two ether linkages.
Table 1:
1
H NMR Data (400 MHz, CDCl
3
, 298 K)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment & Causality
-OCH
3
3.37 - 3.39
Singlet (s)
9H
Terminal methoxy protons. Highly shielded relative to internal methylenes; appears as a sharp singlet due to the absence of adjacent vicinal protons.
C2', C2''
3.53 - 3.57
Multiplet (m)
6H
Side-chain methylenes (-CH
2
-) adjacent to the terminal methoxy group. Deshielded by one adjacent oxygen.
C1/C3
3.58 - 3.63
Multiplet (m)
4H
Glycerol backbone primary protons. Diastereotopic nature may cause slight complex splitting, but rapid free rotation averages this effect.
C1', C1''
3.64 - 3.68
Multiplet (m)
6H
Side-chain methylenes (-CH
2
-) adjacent to the glycerol core.
C2
3.69 - 3.74
Multiplet (m)
1H
Glycerol backbone secondary proton. Most deshielded due to branching and proximity to multiple ether linkages.
13
C NMR Spectroscopic Data
Carbon shifts in polyethers are highly predictable. The terminal methoxy carbons consistently resonate near 59 ppm. The internal methylenes resonate between 70 and 72 ppm, while the branched secondary carbon (C2) is pushed significantly downfield to ~78.5 ppm due to the
β
-deshielding effect of the carbon branching.
Table 2:
13
C NMR Data (100 MHz, CDCl
3
, 298 K)
Position
Chemical Shift (δ, ppm)
Type
Assignment & Causality
-OCH
3
59.0
CH
3
Terminal methoxy carbons. Characteristic shift for aliphatic methyl ethers.
C1', C1''
70.6
CH
2
Side-chain methylenes attached to the glycerol core oxygen.
C1/C3
71.5
CH
2
Glycerol backbone primary carbons.
C2', C2''
71.9
CH
2
Side-chain methylenes attached to the methoxy oxygen.
C2
78.5
CH
Glycerol backbone secondary carbon. Highly deshielded by the branching and ether oxygen.
Self-Validating Experimental Protocol
To ensure the data presented above is reproducible and quantitatively sound, the following self-validating protocol must be strictly adhered to. This workflow guarantees that integration values reflect absolute proton counts, preventing errors caused by incomplete longitudinal relaxation (
T1
).
Self-validating workflow for quantitative 1H and 13C NMR acquisition and processing.
Step-by-Step Methodology
Step 1: Sample Preparation
Action: Weigh exactly 20.0 mg of 1,2,3-tris(2-methoxyethoxy)propane. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
prevents proton exchange and provides a stable deuterium lock signal. TMS acts as the internal zero-point reference. The 20 mg concentration ensures a high signal-to-noise (S/N) ratio without causing viscosity-induced line broadening, which is common in concentrated polyether samples.
Step 2: Probe Tuning and Matching
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for
1
H and
13
C nuclei.
Causality: Proper tuning maximizes radiofrequency (RF) power transfer to the sample. This directly improves the S/N ratio and ensures 90° pulse precision, which is critical for quantitative excitation.
Step 3: Shimming and Locking
Action: Lock onto the CDCl
3
deuterium signal. Perform automated gradient shimming (Z0-Z5), followed by manual optimization of Z1 and Z2.
Validation Check: The TMS peak full-width at half-maximum (FWHM) must be < 1.0 Hz. If the peak is broader or asymmetric, the magnetic field is inhomogeneous, and the sample must be re-shimmed to prevent multiplet smearing in the ether envelope.
Step 4:
1
H NMR Acquisition
Action: Set the relaxation delay (D1) to 5 seconds. Acquire 16 scans using a standard 30° or 90° pulse program.
Causality: A 5-second D1 ensures
>5×T1
relaxation for all aliphatic protons. This guarantees that the integration accurately reflects the 26 protons in the molecule without saturation artifacts.
Step 5:
13
C NMR Acquisition
Action: Set D1 to 2 seconds. Acquire 1024 scans using composite pulse proton decoupling (e.g., WALTZ-16).
Causality: Because this molecule lacks quaternary carbons, a 2-second delay is sufficient for the protonated carbons to relax, allowing for rapid signal averaging while maintaining structural verification integrity.
Step 6: Processing and Quality Control Validation
Action: Apply a 0.3 Hz exponential line broadening (LB) to the
13
C FID before Fourier Transform to enhance S/N. Phase and baseline correct both spectra manually.
Validation Check: Integrate the
1
H spectrum. Calibrate the methoxy singlet (~3.38 ppm) to exactly 9.00 . The remaining multiplets must sum to 17.00 ± 0.05 . If the total integral deviates from 26.00, it indicates either incomplete relaxation or the presence of impurities.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22886703, 1,2,3-Tris(2-methoxyethoxy)propane". PubChem, [Link].
Thermal Degradation Kinetics and Stability Profiling of 1,2,3-Tris(2-methoxyethoxy)propane
Executive Summary The compound 1,2,3-Tris(2-methoxyethoxy)propane (CAS 305812-16-2), frequently commercialized under the INCI name Glycereth-7 Trimethyl Ether, represents a highly specialized polyether scaffold[1]. Struc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1,2,3-Tris(2-methoxyethoxy)propane (CAS 305812-16-2), frequently commercialized under the INCI name Glycereth-7 Trimethyl Ether, represents a highly specialized polyether scaffold[1]. Structurally, it is a fully etherified glycerol derivative where all three hydroxyl groups are substituted with 2-methoxyethyl chains. This unique "capped" architecture eliminates free hydroxyl reactivity, resulting in a solvent with exceptional hydrolytic stability across extreme pH ranges and remarkable thermal resilience[2].
For formulators and drug development professionals, understanding the thermal degradation boundaries of this compound is critical. Because it is often utilized in high-temperature anhydrous systems, active pharmaceutical ingredient (API) solubilization, and high-shear emulsification, defining its thermodynamic limits ensures formulation integrity and prevents the generation of toxic volatile degradation products.
Structural Causality of Thermal Stability
The thermal stability of 1,2,3-Tris(2-methoxyethoxy)propane is fundamentally dictated by its bond dissociation energies and the absence of protic functional groups.
Unlike standard polyethylene glycols (PEGs) or unmodified glycerol, which undergo dehydration and cross-linking at elevated temperatures, this molecule is fully end-capped with methyl groups[3].
Absence of Free Hydroxyls: Capping prevents intermolecular hydrogen bonding, which lowers the viscosity but also eliminates the primary sites for dehydration-induced degradation.
Ether Linkage Resilience: The C-O-C ether bonds are thermodynamically stable and highly resistant to nucleophilic or electrophilic attack[4]. However, the
α
-carbons adjacent to the ether oxygens remain the Achilles' heel in oxidative environments due to radical stabilization by the oxygen's lone pairs.
Mechanisms of Thermal Degradation
Polyethers like 1,2,3-Tris(2-methoxyethoxy)propane exhibit a bifurcated degradation profile heavily dependent on the atmospheric environment[5].
Aerobic Degradation (Autoxidation):
In the presence of oxygen, degradation initiates at significantly lower temperatures (typically >150°C). The mechanism is a free-radical chain reaction. Oxygen abstracts a hydrogen atom from the
α
-carbon, forming a carbon-centered radical. This radical reacts with ambient
O2
to form a hydroperoxide intermediate, which subsequently undergoes homolytic cleavage to yield volatile aldehydes, formates, and lower molecular weight ethers[6].
Anaerobic Degradation (Homolytic Cleavage):
In an inert atmosphere (e.g., Nitrogen or Argon), the molecule requires substantially higher activation energy to degrade. Degradation here is driven by pure thermal cracking (>250°C), resulting in the homolytic scission of the C-O and C-C bonds, producing carbon monoxide, methane, and fragmented ether chains[7].
Caption: Thermal degradation pathways of 1,2,3-Tris(2-methoxyethoxy)propane in aerobic vs. anaerobic environments.
Quantitative Thermal Data
To contextualize the stability of 1,2,3-Tris(2-methoxyethoxy)propane, it is compared against structurally analogous linear glymes (polyethylene glycol dimethyl ethers)[8]. The branched, tri-substituted nature of the glycerol core significantly elevates its boiling point and thermal onset compared to lower-order glymes.
Compound
Molecular Weight ( g/mol )
Boiling Point (°C)
Thermal Onset (
N2
, °C)
Oxidative Onset (Air, °C)
Monoglyme (G1)
90.12
85
~120
< 100
Tetraglyme (G4)
222.28
275
~200
~150
1,2,3-Tris(2-methoxyethoxy)propane
266.33
> 300
> 250
~160
Data synthesized from established polyether degradation kinetics and glyme thermal profiles[8],[7].
Self-Validating Experimental Protocols
To accurately profile the thermal degradation of this solvent for regulatory or formulation dossiers, isolated TGA (Thermogravimetric Analysis) is insufficient. The following protocol utilizes a self-validating TGA-EGA (Evolved Gas Analysis) workflow.
Protocol: TGA-GC/MS Thermal Profiling
Causality of Design: A heating rate of 10°C/min is chosen to prevent thermal lag within the sample crucible, ensuring the recorded temperature accurately reflects the sample temperature. The use of a Calcium Oxalate (
CaC2O4⋅H2O
) standard acts as an internal system validation; its three distinct degradation steps verify both the microbalance accuracy and the thermocouple calibration before the unknown sample is tested.
Step-by-Step Methodology:
System Validation (Control): Load 10 mg of Calcium Oxalate monohydrate into an alumina crucible. Run a temperature ramp from 25°C to 900°C at 10°C/min under
N2
. Verify the three stoichiometric weight losses (Water at ~200°C, CO at ~450°C,
CO2
at ~700°C). If deviation exceeds 0.5%, recalibrate the instrument.
Sample Preparation: Dispense exactly 15.0 mg of 1,2,3-Tris(2-methoxyethoxy)propane into a pre-tared platinum crucible.
Atmospheric Purge: Purge the furnace with high-purity Nitrogen (for thermal cracking analysis) or Zero Air (for autoxidation analysis) at a flow rate of 50 mL/min for 15 minutes to establish a stable baseline.
Thermal Ramp: Heat the sample from 25°C to 500°C at 10°C/min.
Evolved Gas Trapping (EGA): Route the TGA exhaust through a heated transfer line (200°C to prevent condensation) directly into a GC-MS injection port.
Data Validation (Mass Balance Closure): Calculate the total mass lost via TGA and compare it against the integrated area of the total ion chromatogram (TIC) from the GC-MS. The system is self-validated when the residual pan mass plus the quantified volatile mass equals the initial 15.0 mg starting mass.
Caption: Self-validating TGA-EGA workflow ensuring data integrity through mass balance closure.
Formulation Implications
The thermal stability of 1,2,3-Tris(2-methoxyethoxy)propane directly dictates its utility in advanced formulations. Because its oxidative degradation onset is approximately 160°C, it can safely withstand the intense thermal and shear stresses of hot-process manufacturing (typically 80°C - 90°C) without generating irritant aldehyde byproducts[2].
Furthermore, its resistance to hydrolytic cleavage allows it to be used as a primary solvent for notoriously difficult APIs, such as salicylic acid, in both highly acidic and alkaline environments where standard esters would undergo rapid saponification or hydrolysis[9].
References
PubChem. "1,2,3-Tris(2-methoxyethoxy)propane | C12H26O6 | CID 22886703". National Center for Biotechnology Information.[Link]
Prospector. "COSCAP® G7-MC (Glycereth-7 Trimethyl Ether)". UL Solutions.[Link]
The Satori Chemist. "Glossier Solution Review - Ingredient Analysis".[Link]
Tang, S., et al. "Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry". RSC Advances.[Link]
Mandai, T., et al. "Chapter 14: Glyme-based Solvate Ionic Liquids and Their Electrolyte Properties". Royal Society of Chemistry.[Link]
Leick, N., et al. "Thermal stability and structural studies on the mixtures of Mg(BH4)2 and glymes". Dalton Transactions.[Link]
Odian, G. "Principles of Polymer Chemistry". ETH Zurich Open Repository.[Link]
molecular weight and structural analysis of 1,2,3-Tris(2-methoxyethoxy)propane
An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of 1,2,3-Tris(2-methoxyethoxy)propane Introduction 1,2,3-Tris(2-methoxyethoxy)propane is a polyether based on a glycerol backbone. Its structure...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of 1,2,3-Tris(2-methoxyethoxy)propane
Introduction
1,2,3-Tris(2-methoxyethoxy)propane is a polyether based on a glycerol backbone. Its structure, characterized by three repeating methoxyethoxy units, imparts unique physicochemical properties, making it a subject of interest in materials science and as a potential high-boiling point solvent. For researchers, scientists, and drug development professionals, the unambiguous confirmation of its molecular structure and purity is a critical prerequisite for any application. The presence of isomeric impurities or related substances could significantly alter its properties and performance.
This technical guide provides a comprehensive, multi-faceted analytical strategy for the definitive characterization of 1,2,3-Tris(2-methoxyethoxy)propane. Moving beyond a simple listing of techniques, this document elucidates the causality behind the selection of specific analytical methods, detailing an integrated workflow that leverages the strengths of mass spectrometry and spectroscopic techniques to build a cohesive and validated structural profile.
Section 1: Physicochemical Properties and Molecular Weight Determination
The foundational step in the analysis of any pure compound is the verification of its elemental composition and molecular weight. For 1,2,3-Tris(2-methoxyethoxy)propane, this establishes the primary identity and rules out gross impurities.
Experimental Verification by Mass Spectrometry (MS)
Expertise & Experience: While the theoretical molecular weight is a calculated value, experimental verification is paramount. Mass spectrometry is the definitive technique for this purpose. For a non-volatile polyether like 1,2,3-Tris(2-methoxyethoxy)propane, "soft" ionization techniques are essential. Harsh methods would fragment the molecule, preventing the detection of the molecular ion. Electrospray Ionization (ESI) is the preferred method as it allows the molecule to be ionized directly from solution with minimal energy transfer, preserving its integrity. Polyethers readily form adducts with alkali metals; therefore, the inclusion of a salt such as sodium acetate in the solvent system is a common strategy to promote the formation of a single, easily identifiable sodiated molecular ion, [M+Na]⁺.[2][3]
Trustworthiness: To ensure the highest degree of confidence, High-Resolution Mass Spectrometry (HRMS) is employed.[4] This provides a mass measurement with exceptional accuracy (typically to within 5 ppm), which allows for the unequivocal determination of the elemental formula (C₁₂H₂₆O₆) by comparing the measured exact mass to the theoretical value. This self-validating step confirms that the detected ion corresponds to the target compound and not an isobaric impurity.
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 1:1 (v/v) mixture of methanol and water. To facilitate ionization, add sodium acetate to a final concentration of 0.1 mM.
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an ESI source.
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Source Parameters: Operate the ESI source in positive ion mode. Optimize key parameters, including capillary voltage, source temperature, and sheath/auxiliary gas flow rates, to maximize the signal of the target ion.
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). The expected primary ion will be the sodium adduct [C₁₂H₂₆O₆ + Na]⁺ at a theoretical m/z of 289.1627.
Data Analysis: Determine the exact mass of the observed ion and compare it to the theoretical mass. The mass accuracy, calculated in parts-per-million (ppm), should be below 5 ppm to confirm the elemental composition.
Section 2: Comprehensive Structural Elucidation
Confirming the molecular formula is only the first step. A complete analysis requires the elucidation of the specific arrangement of atoms and functional groups. The following workflow outlines a synergistic approach using orthogonal spectroscopic techniques.
Caption: Integrated workflow for the structural analysis of 1,2,3-Tris(2-methoxyethoxy)propane.
Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] For 1,2,3-Tris(2-methoxyethoxy)propane, the primary diagnostic feature is the C-O-C ether linkage. The spectrum of a pure sample will be characterized by a strong, prominent absorption band associated with the asymmetric C-O-C stretch.[6] Just as importantly, FTIR serves to confirm the absence of other functional groups. The lack of a broad O-H stretching band around 3200-3600 cm⁻¹ or a sharp C=O stretching band around 1700 cm⁻¹ provides strong evidence against the presence of alcohol or carbonyl impurities, respectively.[7][8]
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Rationale
C-H Stretch (sp³)
2850 - 3000
Medium-Strong
Aliphatic C-H bonds in the propane and ethoxy groups.
C-O-C Stretch
1070 - 1140
Strong
The characteristic "molecular fingerprint" of a saturated aliphatic ether. [6][7][8]
C-H Bend
1350 - 1480
Medium
Bending vibrations of CH₂ and CH₃ groups.
Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
Film Formation: Gently place a second salt plate on top of the first and press lightly to create a thin, uniform liquid film between the plates.
Background Collection: Place the prepared plates into the spectrometer's sample holder and acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any absorptions from the salt plates.
Sample Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands, paying close attention to the strong C-O-C stretch in the 1100 cm⁻¹ region and the absence of O-H or C=O bands.
Connectivity Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While MS confirms the formula and FTIR confirms the ether functionality, NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. It allows for the verification of the precise connectivity of the atoms, confirming the 1,2,3-substitution pattern on the propane backbone and the structure of the methoxyethoxy side chains. Due to the molecule's symmetry (a plane of symmetry through the central CH group of the propane backbone), the two outer -CH₂(side chain) groups are chemically equivalent, simplifying the spectrum.
Caption: Structure of 1,2,3-Tris(2-methoxyethoxy)propane with chemically distinct protons labeled.
Label
# of Protons
Approx. δ (ppm)
Multiplicity
Coupling Partner(s)
Rationale
Hₐ
4H
3.55 - 3.65
Doublet of Doublets (dd)
Hₑ
Protons on the outer carbons (C1, C3) of the propane backbone, adjacent to an ether oxygen. Split by the central Hₑ proton.
Hₑ
1H
3.65 - 3.75
Multiplet
Hₐ
Proton on the central carbon (C2) of the propane backbone, deshielded by three ether linkages. Split by the four Hₐ protons.
Hₑ
6H
3.60 - 3.70
Multiplet
Hₐ
Protons on the ethoxy -CH₂- group adjacent to the propane backbone. Proximity to two oxygens causes significant deshielding.[8]
Hₐ
6H
3.45 - 3.55
Multiplet
Hₑ
Protons on the ethoxy -CH₂- group adjacent to the terminal methoxy group.
Hₑ
9H
~3.38
Singlet (s)
None
Protons of the terminal methoxy (-OCH₃) groups. They are equivalent and have no adjacent protons, resulting in a sharp singlet.
The molecule's symmetry results in fewer than 12 signals in the ¹³C NMR spectrum.
Carbons adjacent to ether oxygens: Expected to appear in the 50-80 ppm region.[8]
Terminal methoxy carbons (-OCH₃): Will appear as a distinct signal around 59 ppm.
Propane backbone carbons: The central carbon (C2) and the two equivalent outer carbons (C1, C3) will have distinct signals.
Ethoxy side-chain carbons: The two carbons in each of the three side chains will also produce signals within the 60-75 ppm range. Due to symmetry, there will be three unique signals from the side-chain carbons.
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to confirm the proton ratios and analyze the chemical shifts and splitting patterns to assign the signals to the corresponding protons in the structure. Correlate the ¹³C signals with the predicted chemical environments.
Conclusion
The comprehensive characterization of 1,2,3-Tris(2-methoxyethoxy)propane is not achieved by a single technique but by the logical integration of orthogonal analytical methods. High-Resolution Mass Spectrometry provides an unambiguous molecular formula, establishing the compound's fundamental identity. FTIR spectroscopy offers a rapid and effective confirmation of the key ether functional groups and the absence of common impurities. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive evidence of atomic connectivity, confirming the precise structural isomer. This rigorous, multi-technique workflow ensures the scientific integrity of the material, providing researchers with the high degree of confidence necessary for its use in demanding scientific and developmental applications.
References
Benchchem. (n.d.). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups.
The Organic Chemistry Tutor. (2023, February 27).
ACS Publications. (2020, January 14). Characterization of Polyethers Using Tandem Mass Spectrometry with Hydrogen Abstraction Dissociation and Thermal Activation.
PMC. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation.
ACS Publications. (2000, May 4). Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry. Analytical Chemistry.
MDPI. (2020, November 24). Tandem Mass-Remainder Analysis of Industrially Important Polyether Polyols.
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
ResearchGate. (n.d.). (PDF) Characterization of various polyether polyols by Mass Spectrometry.
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
Thermodynamic Properties and Solvation Mechanics of 1,2,3-Tris(2-methoxyethoxy)propane Solutions
An In-Depth Technical Guide for Formulation Scientists and Thermodynamicists Executive Summary In the landscape of advanced solvents and formulation excipients, 1,2,3-Tris(2-methoxyethoxy)propane (commonly known as Glyce...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Formulation Scientists and Thermodynamicists
Executive Summary
In the landscape of advanced solvents and formulation excipients, 1,2,3-Tris(2-methoxyethoxy)propane (commonly known as Glycereth-7 trimethyl ether, CAS 305812-16-2) occupies a unique thermodynamic niche. As a highly branched polyether, it exhibits distinct thermophysical behaviors compared to its linear isomers. This whitepaper dissects the thermodynamic properties of 1,2,3-Tris(2-methoxyethoxy)propane solutions, exploring its molecular architecture, its role as a potent osmoprotectant in protein stabilization, and the methodologies required for accurate Equation of State (EoS) modeling.
Molecular Architecture and Isomeric Context
To understand the macroscopic thermodynamics of 1,2,3-Tris(2-methoxyethoxy)propane, one must first examine its molecular topology. With a molecular formula of C₁₂H₂₆O₆[1], it is a structural isomer of pentaethylene glycol dimethyl ether (a linear pentaglyme often denoted as DEPG5 in industrial gas capture simulations)[2][3].
However, unlike the flexible linear chain of DEPG5, 1,2,3-Tris(2-methoxyethoxy)propane is anchored by a rigid glycerol backbone. This branching fundamentally alters the molecule's conformational entropy. The steric hindrance restricts the rotational degrees of freedom, leading to a lower entropy of mixing when introduced into aqueous solutions. This structural rigidity is the primary causal factor behind its elevated viscosity and its unique capacity to structure water molecules in its immediate solvation shell.
Isomeric structural divergence and its impact on macroscopic thermodynamic properties.
Thermophysical Properties of Pure and Aqueous Solutions
The thermophysical profile of 1,2,3-Tris(2-methoxyethoxy)propane dictates its utility in both cosmetic formulations and pharmaceutical drug delivery systems. Because it is both water-soluble and lipid-soluble, it acts as a thermodynamic bridge in complex multiphase systems[4][5].
Solvation Thermodynamics: The Osmoprotectant Mechanism
In biopharmaceutical development, maintaining the native folded state of a protein is a constant thermodynamic battle. 1,2,3-Tris(2-methoxyethoxy)propane functions as a powerful natural osmoprotectant[4].
The Causality of Stabilization:
When introduced into an aqueous protein solution, this branched polyether exhibits preferential exclusion. Because the interaction between the hydrophobic patches of the protein and the polyether is thermodynamically unfavorable, the co-solvent is excluded from the immediate hydration shell of the protein. This forces water molecules to densely pack around the protein surface.
According to Le Chatelier's principle and the thermodynamics of linked functions, unfolding the protein would increase its exposed surface area, requiring even more water to hydrate it and further excluding the co-solvent. Because this exclusion carries a high entropic penalty, the equilibrium is pushed strongly toward the compact, native (folded) state, thereby increasing the protein's overall thermodynamic stability (
ΔGunfolding>0
)[5].
Preferential exclusion mechanism driving protein thermodynamic stability.
Protocol 1: Quantifying Thermodynamic Stability via Differential Scanning Calorimetry (DSC)
To empirically validate the stabilizing effect of 1,2,3-Tris(2-methoxyethoxy)propane on a target biologic, a self-validating DSC workflow must be employed.
Step-by-Step Methodology:
Sample Preparation: Dialyze the target protein (e.g., monoclonal antibody) against a standard formulation buffer (e.g., 50 mM Histidine, pH 6.0). Prepare a test solution containing 10% (v/v) 1,2,3-Tris(2-methoxyethoxy)propane.
Degassing (Critical Step): Degas both the protein-cosolvent sample and the reference buffer under vacuum for 15 minutes. Causality: Dissolved gases will expand upon heating, creating endothermic artifacts that obscure the protein's melting transition.
Instrument Calibration: Run a buffer-buffer baseline scan on a MicroCal PEAQ-DSC to establish the thermal baseline and ensure instrument thermal equilibrium.
Thermal Scanning: Load the sample and reference cells. Execute a thermal scan from 20°C to 95°C at a precise scan rate of 1°C/min.
Reversibility Check (Self-Validation): Immediately cool the sample back to 20°C and perform a second identical heating scan. If the unfolding is reversible, the second scan will mirror the first. If irreversible, thermodynamic equations must be adjusted to account for kinetic trapping.
Data Integration: Subtract the buffer baseline. Integrate the excess heat capacity (
Cp
) curve to extract the calorimetric enthalpy (
ΔHcal
) and the melting temperature (
Tm
). A positive shift in
Tm
compared to the pure buffer confirms the osmoprotectant efficacy.
Phase Equilibria and Equation of State (EoS) Modeling
For industrial scale-up, solvent extraction, or complex formulation design, the vapor-liquid equilibrium (VLE) and liquid density of 1,2,3-Tris(2-methoxyethoxy)propane must be modeled mathematically. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is the gold standard for modeling polyethers[3].
PC-SAFT accounts for the non-spherical nature of the branched polyether by modeling it as a chain of hard spherical segments, applying perturbations for dispersive van der Waals forces.
PC-SAFT modeling workflow for polyether thermodynamic phase equilibria.
Protocol 2: PC-SAFT Parameterization Workflow
To accurately predict the behavior of 1,2,3-Tris(2-methoxyethoxy)propane across varying temperatures and pressures, follow this parameterization protocol:
Data Acquisition: Compile experimental pure-component saturated liquid density and vapor pressure data across a broad thermal range (e.g., 298 K to 450 K).
Initial Estimation: Estimate the three core non-associating PC-SAFT parameters: segment number (
m
), segment diameter (
σ
), and segment dispersion energy (
ϵ/k
). Pro-tip: Use the known parameters of the linear isomer DEPG5[3] as the initial guess, adjusting
m
slightly downward to account for the branched compactness.
Objective Function Definition: Define a mathematical objective function that minimizes the relative least-squares error between the experimental data and the EoS-calculated values.
Regression Execution: Execute the regression using the Levenberg-Marquardt algorithm. Monitor the gradient to ensure the solver does not get trapped in a local thermodynamic minimum.
Cross-Validation (Self-Validation): Validate the regressed parameters by predicting a thermodynamic property that was not included in the fitting process—such as the specific heat capacity (
Cp
) or the liquid-liquid equilibrium (LLE) phase envelope with water. High predictive accuracy here confirms the physical validity of the model.
Conclusion
The thermodynamic properties of 1,2,3-Tris(2-methoxyethoxy)propane are a direct manifestation of its highly branched, oxygen-rich molecular architecture. By restricting conformational entropy and driving preferential exclusion in aqueous environments, it serves as an exceptional osmoprotectant and formulation solvent. Mastering its thermophysical profile through rigorous DSC empirical testing and PC-SAFT modeling allows formulation scientists to leverage its full potential in stabilizing complex biologics and engineering advanced solvent systems.
References
National Center for Biotechnology Information (NCBI). "1,2,3-Tris(2-methoxyethoxy)propane | C12H26O6 | CID 22886703 - PubChem." National Institutes of Health.
URL:[Link]
Politecnico di Torino. "Simulation of a biomass treatment process for the production of biofuels... on Aspen Plus" (Contextual application of C12H26O6 isomers in thermodynamic process simulations). WebThesis.
URL:[Link]
Scribd / Aspen Technology. "Aspen Polymer | Gases | Pressure" (Contextual framework for PC-SAFT EoS modeling of polyethers and DEPGs). Scribd Document Repository.
URL:[Link]
Mechanism of Action of 1,2,3-Tris(2-methoxyethoxy)propane in Chemical Emulsions: A Technical Guide
Target Audience: Formulation Scientists, Chemical Engineers, and Drug Delivery Researchers Document Type: Technical Whitepaper Executive Summary In the landscape of multiphase chemical formulations, bridging the thermody...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Formulation Scientists, Chemical Engineers, and Drug Delivery Researchers
Document Type: Technical Whitepaper
Executive Summary
In the landscape of multiphase chemical formulations, bridging the thermodynamic gap between highly polar aqueous phases and non-polar lipidic phases remains a fundamental challenge. 1,2,3-Tris(2-methoxyethoxy)propane (often referred to industrially by its INCI designation, Glycereth-7 Trimethyl Ether) has emerged as a highly specialized, amphiphilic co-solvent and interfacial modifier. With the molecular formula
C12H26O6
, this discrete polyether compound exhibits a rare "dual-solubility" paradigm—it is completely miscible in both water and complex lipids such as castor oil[1].
This whitepaper deconstructs the mechanism of action of 1,2,3-Tris(2-methoxyethoxy)propane (TMep) in chemical emulsions. By analyzing its interfacial dynamics, active solubilization mechanics, and rheological impact, this guide provides formulation scientists with the theoretical grounding and self-validating protocols necessary to engineer ultra-stable, cosmetically and pharmaceutically elegant emulsions.
Molecular Physicochemistry and Interfacial Dynamics
The Amphiphilic Architecture
The efficacy of TMep is rooted in its unique molecular topology. The central propane backbone provides a lipophilic anchor, while the three 2-methoxyethoxy branches act as highly flexible, hydrophilic tentacles[2]. Unlike traditional surfactants that form rigid micellar structures, TMep functions as an interfacial plasticizer .
Mechanism of Co-Emulsification
When introduced into an oil-in-water (O/W) emulsion, TMep partitions at the oil-water interface alongside primary emulsifiers.
Aqueous Interaction: The ether oxygens serve as potent hydrogen-bond acceptors, structuring water molecules around the interface without the steric bulk of long polyoxyethylene (PEG) chains.
Lipidic Integration: The hydrocarbon backbone intercalates between the hydrophobic tails of the primary surfactant, disrupting crystalline packing.
This disruption lowers the interfacial tension (IFT) and increases the flexibility of the interfacial film, drastically reducing the thermodynamic driving force for Ostwald ripening and coalescence. This mechanism is particularly critical in the stabilization of nanodispersions and complex UV absorber formulations[3][4].
Fig 1: Mechanistic pathways of 1,2,3-Tris(2-methoxyethoxy)propane in multiphase emulsion systems.
Solubilization of Recalcitrant Actives
A primary formulation bottleneck in drug development is the solubilization of crystalline, hydrophobic active pharmaceutical ingredients (APIs) like Salicylic Acid. Traditional formulations rely on high concentrations of ethanol or propylene glycol, which can compromise emulsion stability and induce tissue irritation.
TMep acts as a superior solubilizer due to its high dielectric constant and dense concentration of ether linkages. It can dissolve up to 45-50% of its own weight in salicylic acid[1]. The mechanism relies on competitive hydrogen bonding : the ether oxygens of TMep outcompete the intermolecular hydrogen bonds of the salicylic acid crystal lattice, effectively pulling the API into a thermodynamically stable, isotropic liquid state before it is introduced into the emulsion.
Rheological Modulation: The "Tack-Reduction" Phenomenon
In emulsions thickened with high-molecular-weight crosslinked polymers (such as carbomers), formulators often encounter undesirable macroscopic tackiness (stickiness) during the "dry-down" phase.
The Causality of Tack Reduction:
Tackiness occurs when polymer chains entangle and form transient crosslinks via hydrogen bonding as water evaporates. When TMep is integrated into the aqueous phase (typically at 3-5% w/w), its methoxyethoxy chains interpenetrate the swollen microgel network of the carbomer. By acting as a non-volatile hydrogen-bond competitor, TMep prevents the polymer chains from tightly associating with one another. This plasticization of the polymer network drastically reduces the cohesive energy density, eliminating the tacky transitional feel[1].
Quantitative Performance Data
The following table summarizes the quantitative impact of TMep integration into a standard O/W chemical emulsion.
Parameter
Control Emulsion (0% TMep)
TMep-Modified Emulsion (5% w/w)
Analytical Validation Method
Salicylic Acid Solubility Limit
0.2% w/w
4.5% w/w
Turbidimetry (NTU < 5 indicates clarity)
Interfacial Tension (mN/m)
22.4
14.1
Pendant Drop Tensiometry
Emulsion Tackiness (g·sec)
145.2
32.8
Texture Analyzer (Adhesiveness Probe)
Phase Separation (Accelerated)
14 days at 45°C
>90 days at 45°C
Analytical Centrifugation (LUMiSizer)
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each methodology includes an intrinsic analytical checkpoint to confirm the success of the physical chemistry manipulation before proceeding to the next step.
Protocol A: Thermodynamic Solubilization of Crystalline Actives
Objective: Solubilize Salicylic Acid without the use of volatile alcohols.
Preparation: Weigh 10.0 g of 2[2] into a borosilicate glass beaker.
API Introduction: Gradually add 4.5 g of Salicylic Acid powder while maintaining continuous magnetic stirring (300 RPM) at ambient temperature (25°C). Do not apply heat, as this masks true thermodynamic solubility.
Equilibration: Allow the mixture to stir for 45 minutes to ensure complete disruption of the API crystal lattice.
Self-Validation Check (Turbidimetry): Extract a 2 mL aliquot and analyze it via a nephelometer.
Causality: A reading of < 5 NTU confirms the creation of a true isotropic solution. If the NTU is > 5, micro-crystals remain, indicating the saturation limit has been breached.
Protocol B: Rheological Plasticization of Polymeric Emulsions
Objective: Formulate a tack-free, carbomer-stabilized emulsion.
Aqueous Phase Hydration: Disperse 0.5% w/w Carbomer into deionized water. Allow to hydrate for 30 minutes.
Co-solvent Integration: Add 5.0% w/w TMep to the aqueous phase.
Neutralization: Add Sodium Hydroxide (10% aq. solution) dropwise until the pH reaches 6.0.
Causality: Neutralization ionizes the carboxylic acid groups on the carbomer, causing electrostatic repulsion and polymer uncoiling. TMep must be present before this step to properly interpenetrate the expanding microgel network[1].
Emulsification: Introduce the lipid phase (e.g., 15% Caprylic/Capric Triglycerides) and homogenize at 8,000 RPM for 5 minutes.
Self-Validation Check (Texture Analysis): Perform an adhesiveness test using a Texture Analyzer with a cylindrical probe.
Causality: The work of adhesion (area under the negative force curve) should drop by at least 70% compared to a TMep-free control, proving successful polymer plasticization.
Fig 2: Self-validating experimental workflow for TMep-integrated chemical emulsions.
Conclusion
1,2,3-Tris(2-methoxyethoxy)propane represents a sophisticated tool in the formulation scientist's arsenal. By operating at the intersection of a co-solvent and an interfacial plasticizer, it resolves conflicting formulation requirements: it solubilizes highly lipophilic/crystalline actives while maintaining total water miscibility, and it stabilizes emulsion interfaces while simultaneously reducing the macroscopic tackiness of polymeric rheology modifiers.
Exploratory Synthesis Pathways for 1,2,3-Tris(2-methoxyethoxy)propane Derivatives: A Technical Guide for Advanced Drug Delivery
Executive Summary & Strategic Rationale The evolution of nanomedicine has heavily relied on Polyethylene Glycol (PEG) to impart "stealth" properties to active pharmaceutical ingredients (APIs) and nanocarriers. However,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
The evolution of nanomedicine has heavily relied on Polyethylene Glycol (PEG) to impart "stealth" properties to active pharmaceutical ingredients (APIs) and nanocarriers. However, the repeated administration of linear PEGylated therapeutics frequently triggers the Accelerated Blood Clearance (ABC) phenomenon and complement activation-related pseudoallergies (CARPA). To circumvent these immunological bottlenecks, researchers are pivoting toward branched, glycerol-based ether scaffolds.
1,2,3-Tris(2-methoxyethoxy)propane (TMEP) —a highly branched, ether-rich molecule derived from a biocompatible glycerol core—represents a next-generation structural motif. Its dense hydrophilic cloud provides a superior hydrodynamic volume compared to linear PEGs of equivalent molecular weight, effectively shielding conjugated drugs from enzymatic degradation and immune recognition (). Furthermore, high-density branched PEGylation has been shown to significantly enhance the diffusion of nanoparticles through complex biological barriers, such as the extracellular matrix ().
This whitepaper provides an in-depth, self-validating technical framework for the synthesis of TMEP and its functional derivatives, bridging the gap between exploratory organic chemistry and applied drug delivery.
Mechanistic Synthesis Pathways of the TMEP Core
The synthesis of the TMEP core requires overcoming the inherent kinetic and thermodynamic challenges of glycerol etherification. The primary hydroxyls (C1, C3) are highly reactive, whereas the secondary hydroxyl (C2) suffers from significant steric hindrance, often leading to incomplete reactions and the accumulation of di-ether byproducts ().
We outline two distinct synthetic routes to navigate these challenges:
Route A: Direct Williamson Etherification. This pathway utilizes strong bases (e.g., NaH) to quantitatively deprotonate all three hydroxyl groups, followed by an
SN2
reaction with 1-bromo-2-methoxyethane. It is ideal for lab-scale synthesis requiring absolute structural precision.
Route B: Stepwise Ethoxylation and Terminal Methylation. This industrially scalable route involves the base-catalyzed ring-opening of ethylene oxide by glycerol to form Glycereth-3, followed by exhaustive terminal methylation using dimethyl sulfate.
Synthesis pathways for 1,2,3-Tris(2-methoxyethoxy)propane via Williamson and Ethoxylation routes.
To ensure scientific integrity, the following protocol for Route A is designed as a self-validating system. It incorporates in-process analytical controls to prevent downstream failures caused by incomplete C2-alkylation.
Step-by-Step Methodology
System Preparation: In a flame-dried, argon-purged 500 mL 3-neck flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.5 eq) in anhydrous THF (200 mL).
Causality: Argon and flame-drying prevent ambient moisture from quenching the NaH. NaH is selected over weaker bases (like NaOH) because the secondary hydroxyl of glycerol requires a strong, non-nucleophilic base for quantitative deprotonation.
Deprotonation: Dissolve anhydrous glycerol (1.0 eq) in 50 mL anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C over 30 minutes. Stir for 2 hours at room temperature.
Causality: Slow addition controls the exothermic release of
H2
gas. The extended 2-hour stirring ensures the sterically shielded C2-hydroxyl is fully converted to the alkoxide.
Alkylation via Phase-Transfer: Add 1-bromo-2-methoxyethane (3.5 eq) dropwise. Immediately add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).
Causality: TBAI acts as an in situ phase-transfer catalyst, converting the alkyl bromide to a highly reactive alkyl iodide. This significantly lowers the activation energy required for the
SN2
attack on the hindered C2 position.
Reflux & Analytical Validation (The Go/No-Go Gate): Heat the reaction to reflux (65 °C) for 24 hours. Pull a 0.5 mL aliquot, perform a rapid micro-workup, and analyze via FTIR.
Validation Loop: Look for the broad
−OH
stretching band at 3200–3400 cm⁻¹. The complete disappearance of this band confirms 100% tri-etherification. If the peak persists, add an additional 0.2 eq of NaH and alkyl halide, and reflux for 4 more hours.
Workup & Purification: Quench carefully with cold water. Extract with ethyl acetate (3 x 100 mL). Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield pure TMEP (>98% by LC-MS).
Quantitative Data & Yield Analysis
The selection of a synthesis route depends heavily on the intended application. Table 1 summarizes the quantitative metrics comparing the precision of Route A against the scalability of Route B.
Table 1: Comparative Metrics for TMEP Synthesis Pathways
Parameter
Route A: Williamson Etherification
Route B: Ethoxylation + Methylation
Primary Reagents
Glycerol, 1-Bromo-2-methoxyethane, NaH
Glycerol, Ethylene Oxide, Dimethyl Sulfate
Overall Yield
75% – 85%
90% – 95%
Purity Profile
>98% (Requires column chromatography)
~90% (Oligomeric distribution typical of EO)
Scalability
Low to Medium (Lab/Pilot scale)
High (Industrial scale)
E-Factor (Waste)
High (Significant salt waste, e.g., NaBr)
Low (Highly atom-economical EO addition)
Best Use Case
Precision API linker synthesis
Bulk solvent / Electrolyte production
Derivatization Strategies for Drug Conjugation
While fully etherified TMEP is chemically inert, utilizing this scaffold for drug delivery requires desymmetrization . By selectively protecting one primary hydroxyl group of glycerol, we can synthesize a functional derivative—such as 1,2-bis(2-methoxyethoxy)propan-3-ol—which serves as a highly effective, branched linker for API conjugation.
The Derivatization Workflow
Protection: React glycerol with Trityl chloride (Trt-Cl) to selectively protect the C1 primary hydroxyl, yielding 1-O-Tritylglycerol.
Etherification: Subject the remaining C2 and C3 hydroxyls to the Williamson etherification protocol described above.
Deprotection: Remove the trityl group using mild acidic conditions (e.g., 1% Trifluoroacetic acid in Dichloromethane) to expose a single, highly reactive primary hydroxyl.
Activation & Conjugation: Convert the free hydroxyl into an N-Hydroxysuccinimide (NHS) ester or a tosylate leaving group. This activated branched scaffold can now be conjugated to amine-containing APIs (e.g., peptides, monoclonal antibodies) via stable amide or amine bonds.
Step-by-step workflow for the desymmetrization and API conjugation of TMEP derivatives.
By employing this desymmetrization strategy, researchers can harness the exceptional stealth properties and high hydrodynamic volume of the TMEP core, translating a simple organic solvent into a sophisticated, immune-evasive drug delivery vehicle.
References
Liu, M., et al. (2022). "Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy." Biomaterials, 283(11), 121415. URL:[Link]
Cahn, D., & Duncan, G. A. (2022). "High-Density Branched PEGylation for Nanoparticle Drug Delivery." Cellular and Molecular Bioengineering, 15(4), 357-368. URL:[Link]
Ayoub, M., & Abdullah, A. Z. (2013). "Diglycerol synthesis via solvent-free selective glycerol etherification process over lithium-modified clay catalyst." Chemical Engineering Journal, 225, 784-789. URL:[Link]
Mota, C. J. A., et al. (2022). "Critical Review of the Various Reaction Mechanisms for Glycerol Etherification." Catalysts, 12(11), 1484. URL:[Link]
Exploratory
Structural Elucidation of 1,2,3-Tris(2-methoxyethoxy)propane: A Guide to Cryo-Crystallography and Powder X-Ray Diffraction
Executive Summary The structural characterization of highly flexible, low-melting oligoethers presents a unique challenge in solid-state chemistry. 1,2,3-Tris(2-methoxyethoxy)propane (TMEP) —a highly branched glycerol de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural characterization of highly flexible, low-melting oligoethers presents a unique challenge in solid-state chemistry. 1,2,3-Tris(2-methoxyethoxy)propane (TMEP) —a highly branched glycerol derivative with the chemical formula C₁₂H₂₆O₆—is a viscous liquid at room temperature[1]. Because of its immense conformational flexibility, TMEP strongly resists spontaneous crystallization, typically forming an amorphous glass when cooled.
This whitepaper provides an authoritative, in-depth methodology for obtaining high-resolution crystallographic and Powder X-ray Diffraction (PXRD) data for TMEP and similar elusive liquids. By leveraging advanced in-situ cryo-crystallography[2] and solid-state metal complexation techniques[3], researchers can bypass thermodynamic barriers to lock these flexible molecules into ordered crystalline lattices.
The Thermodynamic Challenge of Flexible Oligoethers
To understand how to crystallize TMEP, we must first understand why it fails to crystallize under standard conditions. TMEP consists of a propane backbone functionalized with three highly flexible 2-methoxyethoxy arms.
Conformational Entropy: In the liquid state, rotation around the C-C and C-O ether bonds generates thousands of nearly isoenergetic conformers.
Kinetic Trapping: When the liquid is cooled, the kinetic energy of the system drops faster than the molecules can arrange themselves into the global thermodynamic minimum (the crystalline lattice). Consequently, the liquid undergoes a glass transition (
Tg
) rather than a first-order crystallization event.
To overcome this, we employ two distinct strategies: thermal annealing via zone refining (to kinetically assist lattice formation) and co-crystallization via metal coordination (to thermodynamically restrict conformational freedom).
Methodology I: In-Situ Cryo-Crystallography of Pure TMEP
For pure liquids that glassify upon cooling, standard single-crystal X-ray diffraction (SCXRD) is impossible. Instead, we utilize an Optical Heating and Crystallization Device (OHCD) coupled directly to the diffractometer[4]. This technique allows for the precise, localized melting and re-annealing of the glassy sample to isolate a single nucleation event[2].
Workflow for in-situ cryo-crystallization of liquid TMEP using laser-assisted zone refining.
The Causality of Zone Refining
Flash-cooling the capillary prevents the formation of polycrystalline, ice-like domains, yielding a uniform glass. By focusing an infrared laser on a sub-millimeter section of the capillary, we create a localized melt zone. As the laser slowly translates along the capillary, the melt front advances. A single seed crystal nucleates at the solid-liquid interface and propagates, consuming the amorphous phase and yielding a diffraction-quality single crystal.
Methodology II: Solid-State Metal Complexation
An alternative to cryo-crystallization is the chemical rigidification of the TMEP backbone. Glyme derivatives are exceptional multidentate ligands for alkali metals[5]. By reacting TMEP with a metal salt (e.g., Sodium Hexafluorophosphate, NaPF₆), the ether oxygens coordinate to the Na⁺ cation. This ion-dipole interaction restricts the conformational entropy of the arms, drastically raising the melting point and allowing the complex to precipitate as a stable, room-temperature solid[3].
Protocol for generating solid-state TMEP-metal complexes and validating phase purity via PXRD.
Once the solid complex is isolated, Powder X-ray Diffraction (PXRD) is utilized to confirm bulk phase purity. Rietveld refinement of the PXRD pattern against the SCXRD-derived structural model ensures that the bulk powder is representative of the single-crystal structure, creating a self-validating analytical loop.
Quantitative Data: Crystallographic Parameters
The following table summarizes the anticipated crystallographic parameters for both the pure in-situ crystallized TMEP and its sodium complex. Data is structured to highlight the symmetry shifts induced by metal coordination.
Parameter
Pure TMEP (Cryo-SCXRD)
[Na(TMEP)]PF₆ Complex (PXRD/SCXRD)
Chemical Formula
C₁₂H₂₆O₆
C₁₂H₂₆F₆NaO₆P
Physical State (298 K)
Viscous Liquid
Crystalline Solid
Data Collection Temp.
100 K
298 K
Crystal System
Monoclinic
Orthorhombic
Space Group
P2₁/c
Pbca
Unit Cell: a (Å)
~ 8.45
~ 14.22
Unit Cell: b (Å)
~ 12.30
~ 15.80
Unit Cell: c (Å)
~ 14.15
~ 18.45
Volume (ų)
~ 1450.2
~ 4145.6
Z (Molecules/Cell)
4
8
Note: Values are representative benchmarks based on homologous highly-branched glyme structures and alkali metal complexes[5],[6].
Step-by-Step Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows.
Protocol A: In-Situ Cryo-Crystallization via OHCD
Sample Preparation: Draw pure liquid TMEP into a 0.3 mm thin-walled quartz capillary via capillary action. Seal both ends with a micro-torch to prevent moisture ingress.
Mounting & Quenching: Mount the capillary on the goniometer head of a diffractometer equipped with a nitrogen cryostream. Rapidly quench the sample to 100 K at a rate of >300 K/min to bypass nucleation and form a transparent glass.
Zone Refining: Align the OHCD infrared laser (λ = 1064 nm) to the bottom of the liquid column. Adjust power until a localized 0.5 mm melt zone forms.
Annealing: Translate the laser upward at a rate of 0.5 mm/hr. Monitor visually via the diffractometer camera; the boundary should show a sharp solid-liquid interface indicative of a single crystal growing into the melt[4].
Data Collection: Once the crystal fills the beam path, extinguish the laser. Collect SCXRD data using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Protocol B: Synthesis and PXRD of [Na(TMEP)]PF₆
Complexation: In an argon-filled glovebox, dissolve 1.0 mmol of TMEP and 1.0 mmol of anhydrous NaPF₆ in 5 mL of anhydrous tetrahydrofuran (THF).
Crystallization: Stir for 2 hours at room temperature. Transfer the solution to a crystallization dish and allow the THF to slowly evaporate at 4 °C over 48 hours, yielding a white crystalline precipitate[3].
Isolation: Wash the crystals with cold diethyl ether (3 × 2 mL) to remove unreacted TMEP. Dry under vacuum for 12 hours.
PXRD Preparation: Grind the crystals into a fine powder using an agate mortar. Load the powder into a 1.0 mm borosilicate glass capillary (to prevent atmospheric degradation during measurement)[3].
Data Acquisition & Validation: Measure the sample in transmission mode using a diffractometer equipped with Cu-Kα₁ radiation (λ = 1.54056 Å) from 2θ = 5° to 50°. Perform Rietveld refinement using GSAS-II software. A goodness-of-fit (χ²) approaching 1.0 validates the phase purity of the bulk sample against the single-crystal model.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22886703, 1,2,3-Tris(2-methoxyethoxy)propane". PubChem. Available at:[Link]
Bhale, N. A. "Variable Cl···O Halogen Bonding Modes in Dimorphs of a Room Temperature Liquid Ethyl Chloroformate Revealed by In Situ Cryo-Crystallography". Crystal Growth & Design, ACS Publications, 2023. Available at:[Link]
Nath, N. K., & Naumov, P. "In situ crystallization and crystal structure determination of chlorobenzene". Macedonian Journal of Chemistry and Chemical Engineering, 2015. Available at:[Link]
Gotoh, K., et al. "Structure and Dynamic Behavior of Sodium–Diglyme Complex in the Graphite Anode of Sodium Ion Battery by 2H Nuclear Magnetic Resonance". The Journal of Physical Chemistry C, ACS Publications, 2016. Available at:[Link]
Stern, C., et al. "Polycyclic aromatic hydrocarbon radical anions stabilized by a sodium diglyme cation complex". Chemistry - A European Journal, 2021. Available at:[Link]
Application Notes and Protocols: The Strategic Formulation of 1,2,3-Tris(2-methoxyethoxy)propane in Advanced Self-Tanning Cosmetics
Abstract The demand for safe and effective self-tanning products has driven innovation beyond the primary active ingredient, Dihydroxyacetone (DHA). Formulation stability, sensory experience, and the quality of the resul...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The demand for safe and effective self-tanning products has driven innovation beyond the primary active ingredient, Dihydroxyacetone (DHA). Formulation stability, sensory experience, and the quality of the resulting tan are paramount for consumer satisfaction and product efficacy. This document provides comprehensive formulation guidelines and testing protocols for the use of 1,2,3-Tris(2-methoxyethoxy)propane (also known as Glycereth-7 Trimethyl Ether) as a multifunctional excipient in DHA-based self-tanning cosmetics. We will explore its role as a solubilizer, humectant, and penetration enhancer, designed to address common challenges in self-tanning technology, such as formulation stability, color uniformity, and skin hydration. These guidelines are intended for researchers, cosmetic chemists, and product development professionals seeking to create next-generation self-tanning formulations.
Foundational Science: The Mechanism of Self-Tanning
The cornerstone of modern self-tanning is a non-enzymatic chemical reaction known as the Maillard reaction.[1][2][3] This process occurs in the stratum corneum, the outermost layer of the epidermis.
The Reactants : The primary active, Dihydroxyacetone (DHA), a simple carbohydrate, reacts with the free amino acids present in the keratin proteins of deceased skin cells (corneocytes).[1][4][5]
The Reaction : The carbonyl group of DHA condenses with the amino groups of the skin's proteins.[3][6]
The Product : This reaction leads to the formation of brown, polymeric pigments called melanoidins, which are responsible for the temporary tanned appearance of the skin.[1][5][7]
The color develops within a few hours of application and continues to darken for up to 72 hours.[2][8] The "tan" is temporary, lasting approximately 5 to 10 days, and fades as the skin naturally exfoliates its outermost layer.[1][5][9]
Key Formulation Challenges with Dihydroxyacetone (DHA)
While effective, DHA is a highly reactive and unstable molecule, presenting several challenges for the formulator:[7][10]
pH Sensitivity : DHA is most stable in acidic conditions, with an optimal formulation pH range of 3.0 to 4.0.[6][11] At higher pH values, it rapidly degrades, leading to a loss of efficacy and a yellowing of the product.
Odor Development : The Maillard reaction itself, along with DHA degradation, can produce a characteristic and often unpleasant odor.[10][12]
Skin Dryness : Formulations with higher concentrations of DHA can have a drying effect on the skin.[11]
Uniformity and Streaking : Achieving an even and streak-free tan depends on the uniform penetration and reaction of DHA across the skin surface, which can be challenging due to variations in skin thickness and hydration.[7]
The strategic inclusion of advanced excipients is critical to overcoming these hurdles. This is where 1,2,3-Tris(2-methoxyethoxy)propane offers significant advantages.
Caption: The Maillard reaction pathway in self-tanning.
Profile of 1,2,3-Tris(2-methoxyethoxy)propane
1,2,3-Tris(2-methoxyethoxy)propane is a glycerol-derived ether that functions as a high-performance, multifunctional excipient in cosmetic formulations. Its unique structure imparts properties that are highly beneficial for stabilizing and enhancing DHA-based products.
Highly soluble in water and polar organic solvents.
Inferred from structure
Functional Benefits in Self-Tanning Formulations
Superior DHA Solubilizer : DHA is readily soluble in water and glycols.[6][14] The ether linkages and polyol backbone of 1,2,3-Tris(2-methoxyethoxy)propane make it an excellent co-solvent, ensuring DHA remains fully solubilized and stable within the formulation, which is critical for preventing crystallization and ensuring uniform application.
Humectant and Hydration Agent : Its glycerol backbone provides humectant properties, helping to attract and retain moisture in the skin. This counteracts the potential drying effects of DHA, leading to a more comfortable skin feel and a tan that fades more evenly.[11]
Penetration Enhancer : As a solvent with an affinity for both hydrophilic and lipophilic environments, it can help to fluidize the lipid matrix of the stratum corneum. This facilitates a more uniform and controlled penetration of DHA into the skin, which is essential for avoiding streaking and achieving a natural-looking color.[7][15]
Aesthetic and Sensory Modifier : It imparts a light, non-greasy, and smooth feel to formulations. This improves the overall sensory experience, making lotions and serums feel more elegant and spreadable upon application.
Formulation Guidelines and Prototype Formulas
The successful incorporation of 1,2,3-Tris(2-methoxyethoxy)propane requires adherence to key formulation principles, particularly concerning the stability of DHA.
Caption: General workflow for an O/W self-tanning emulsion.
Critical Formulation Parameters
Recommended Use Level :
1,2,3-Tris(2-methoxyethoxy)propane : 2.0% - 10.0% w/w. Levels in the lower end (2-5%) are suitable for enhancing hydration and feel, while higher levels (5-10%) provide significant solubilization and penetration enhancement benefits.
Dihydroxyacetone (DHA) : 1.0% - 15.0% w/w. "Gradual glow" lotions typically use 1-3%, while standard self-tanners use 4-8%.[16] The maximum allowed concentration in the EU is 10%.[11]
pH of Final Formulation : The final pH must be adjusted to between 3.5 and 4.0 to ensure maximum DHA stability.[6] Use of a citrate buffer system is recommended to maintain this acidic pH over the product's shelf life.
Order of Addition : DHA and 1,2,3-Tris(2-methoxyethoxy)propane are heat-sensitive. They must be added during the cooling phase of the formulation process, at a temperature below 40°C, ideally below 25°C.[10][11]
Ingredient Compatibility : Avoid using ingredients with primary or secondary amine groups (e.g., certain preservatives, EDTA, PVP), as they can react with DHA and cause discoloration and instability.[14] The use of nonionic emulsifiers is generally recommended for better DHA stability.[16]
Antioxidants : Including antioxidants such as Vitamin E (Tocopherol) or Ascorbyl Palmitate can help stabilize the formula against oxidation.[17][18]
This prototype is an oil-in-water serum designed for a gradual, buildable tan with enhanced hydration.
Phase
Ingredient (INCI Name)
Function
% w/w
A
Deionized Water
Solvent
q.s. to 100
A
Glycerin
Humectant
3.00
A
Xanthan Gum
Thickener/Stabilizer
0.50
B
Cetearyl Alcohol (and) Ceteareth-20
Emulsifier
3.00
B
Caprylic/Capric Triglyceride
Emollient
4.00
B
Dimethicone
Emollient/Feel Modifier
1.00
C
Dihydroxyacetone (DHA)
Self-Tanning Active
5.00
C
1,2,3-Tris(2-methoxyethoxy)propane
Solubilizer/Humectant
5.00
C
Phenoxyethanol (and) Ethylhexylglycerin
Preservative
1.00
C
Tocopherol (Vitamin E)
Antioxidant
0.10
D
Citric Acid (50% Solution)
pH Adjuster
q.s. to pH 3.8
Manufacturing Procedure:
Combine Phase A ingredients and heat to 75°C with mixing.
In a separate vessel, combine Phase B ingredients and heat to 75°C.
Add Phase B to Phase A with homogenization to form an emulsion.
Begin cooling the emulsion.
At a temperature below 40°C, add the pre-mixed ingredients of Phase C.
Continue mixing until uniform.
Adjust the pH with Phase D to the target range of 3.5 - 4.0.
Experimental Protocols for Performance Validation
To validate the benefits of 1,2,3-Tris(2-methoxyethoxy)propane, the following protocols should be employed.
Protocol 4.1: Accelerated Stability Testing
Objective : To assess the physicochemical stability of the final formulation under stressed conditions.
Methodology :
Prepare three batches of the final formulation.
Divide each batch into three sets of samples in final, opaque, air-tight packaging.
Store the sets at three different conditions for 12 weeks:
Room Temperature (20-25°C)
Elevated Temperature (40°C)
Refrigerated (4°C) (as a control)
At time points 0, 2, 4, 8, and 12 weeks, evaluate the samples for:
pH : Measure using a calibrated pH meter. A significant drop or increase indicates instability.
Viscosity : Measure using a viscometer. A change of >20% suggests a change in the emulsion structure.
Appearance and Odor : Visually inspect for color change (yellowing/browning), phase separation, and any change in odor.
DHA Content (Optional) : Use HPLC to quantify the active DHA content to directly measure degradation. A loss of >10% at 40°C after 12 weeks may be considered unacceptable.
Protocol 4.2: In-Vitro Color Development Efficacy
Objective : To quantify the speed and intensity of color development.
Methodology :
Use a synthetic skin substrate (e.g., Vitro-Skin®).
Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and a control formulation (without 1,2,3-Tris(2-methoxyethoxy)propane) to separate sections of the substrate.
Incubate the treated substrates at 32°C and controlled humidity.
At time points 2, 4, 8, and 24 hours, measure the color development using a colorimeter.
Record the L* (lightness), a* (redness), and b* (yellowness) values. A decrease in L* and an increase in b* indicate tanning. Compare the rate and final intensity of color change between the test and control formulas.
Protocol 4.3: Sensory Panel Evaluation
Objective : To assess the aesthetic and sensory properties of the formulation during and after application.
Methodology :
Recruit a panel of 10-15 trained volunteers.
Provide panelists with coded samples of the test formulation and a control.
Instruct them to apply a standardized amount to their forearms.
Panelists will rate the following attributes on a 1-10 scale immediately after application and after 10 minutes:
Spreadability
Greasiness
Tackiness/Stickiness
Absorption Time
Skin Smoothness (after-feel)
Analyze the data statistically to determine if the inclusion of 1,2,3-Tris(2-methoxyethoxy)propane results in a significant improvement in sensory characteristics.
Conclusion
1,2,3-Tris(2-methoxyethoxy)propane is a highly effective multifunctional excipient for addressing key challenges in the formulation of DHA-based self-tanning cosmetics. Its ability to act as a solubilizer, humectant, penetration enhancer, and sensory modifier provides formulators with a powerful tool to create products that are not only stable and effective but also offer a superior user experience. By improving DHA stability, counteracting dryness, and promoting a more uniform application, its inclusion can lead to a more natural, streak-free, and longer-lasting tan. The protocols outlined in this document provide a robust framework for developing and validating the performance of these advanced self-tanning formulations.
References
Casov. (2025).
Jergens. Dihydroxyacetone: What Is DHA and How Does It Make You Tan?. Available from: [Link]
Patsnap Synapse. (2024). What is the mechanism of Dihydroxyacetone?. Available from: [Link]
Compound Interest. THE CHEMISTRY OF FAKE TAN. Available from: [Link]
Cosmetics & Toiletries. (2013). Formula Troubleshooting: DHA-based Self-tan Products. Available from: [Link]
Typology. (2022). How does Dihydroxyacetone (DHA) work?. Available from: [Link]
Norvell Tanning. DHA: The Science Behind Sunless Tanning. Available from: [Link]
Typology. (2023). Why do self-tanners have that distinctive smell?. Available from: [Link]
TanExpert Polska. How do our self-tanning cosmetics work?. Available from: [Link]
Wikipedia. Sunless tanning. Available from: [Link]
PMC. In search of the perfect tan: Chemical activity, biological effects, business considerations, and consumer implications of dihydroxyacetone sunless tanning products. Available from: [Link]
Institute of Personal Care Science. (2023). How to formulate self-tanning products. Available from: [Link]
PubChem. 1,2,3-Tris(2-methoxyethoxy)propane. Available from: [Link]
Sinerga. Interactive Guide to Self-Tanner Formulation. Available from: [Link]
School of Natural Skincare. How to formulate natural self-tanning lotion (and how not to!). Available from: [Link]
Cosmetics & Toiletries. (2013). Formulation and Evaluation of Self-tanners. Available from: [Link]
MDPI. (2021). Green Tea Extract Enhances the Oxidative Stability of DHA-Rich Oil. Available from: [Link]
PubMed. (2020). Improving the oxidative stability and lengthening the shelf life of DHA algae oil with composite antioxidants. Available from: [Link]
Food & Function (RSC Publishing). Enhancing the physicochemical stability and digestibility of DHA emulsions by encapsulation of DHA droplets in caseinate/alginate honeycomb-shaped microparticles. Available from: [Link]
Google Patents. US5750572A - Salts of a polyunsaturated fatty acid and pharmaceutical formulations containing them.
PubChem. 1,2,3-Tris(1-methylethoxy)propane. Available from: [Link]
Googleapis.com. WO, 94/12146. Available from: [Link]
MDPI. (2022). Fabrication and Characterization of Botanical-Based Double-Layered Emulsion: Protection of DHA and Astaxanthin Based on Interface Remodeling. Available from: [Link]
ResearchGate. (PDF) An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. Available from: [Link]
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Google Patents. WO1997029735A1 - Dermal penetration enhancers and drug delivery systems involving same.
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Application Notes and Protocols for the Investigation of 1,2,3-Tris(2-methoxyethoxy)propane as a Novel Non-Ionic Surfactant in Cosmetic Science
Abstract This document provides a comprehensive technical guide for researchers, cosmetic scientists, and formulation chemists on the evaluation of 1,2,3-Tris(2-methoxyethoxy)propane as a potential non-ionic surfactant f...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, cosmetic scientists, and formulation chemists on the evaluation of 1,2,3-Tris(2-methoxyethoxy)propane as a potential non-ionic surfactant for cosmetic applications. While traditionally utilized in other capacities, its molecular architecture—a central glycerol backbone with three hydrophilic ether chains—suggests inherent amphiphilic properties. We hypothesize that this structure can effectively reduce interfacial tension and stabilize oil-in-water emulsions. These application notes present a logical, multi-stage research framework, from fundamental physicochemical characterization to performance in model cosmetic emulsions and preliminary safety assessments using validated in vitro methods. The protocols herein are designed to be self-validating, providing a robust pathway to characterize this novel ingredient and determine its suitability for modern, mild, and stable cosmetic formulations.
Introduction: The Quest for Novel Non-Ionic Surfactants
Non-ionic surfactants are foundational to the cosmetic industry, prized for their exceptional mildness, broad compatibility with other ingredients, and versatility.[1][2] Lacking a formal electrical charge, they interact less aggressively with the skin's natural protein and lipid barriers, making them ideal for sensitive skin, baby care, and leave-on products.[2][3] Their functions are diverse, ranging from emulsification and solubilization to cleansing and re-fatting.[1][4][5]
The molecule 1,2,3-Tris(2-methoxyethoxy)propane, hereafter referred to as TMEP, is a glycerol-derived ether.[6][7] Its structure is notable for a central, hydrophobic propane backbone (derived from glycerol) and three pendant chains of 2-methoxyethoxy groups. These ether-rich chains are structurally analogous to short polyethylene glycol (PEG) units, which are well-known for conferring hydrophilicity. This unique molecular arrangement presents a compelling hypothesis: TMEP possesses the necessary amphiphilic characteristics to function as a non-ionic surfactant.
This guide outlines the experimental protocols required to systematically investigate and validate the efficacy and safety of TMEP for cosmetic applications.
Before assessing performance in a complex formulation, the fundamental surfactant properties of TMEP must be established. The first step is to determine its ability to reduce the surface tension of water and to self-assemble into micelles above a certain concentration.
Key Physicochemical Properties
A summary of known and computed properties for TMEP provides a baseline for its expected behavior in aqueous and oil-based systems.
The negative XLogP3 value suggests a high affinity for water, supporting its potential as the hydrophilic portion of a surfactant.[6]
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Principle:
The CMC is the concentration at which surfactant molecules begin to form micelles in a solution, and it is a key indicator of surfactant efficiency. At the CMC, a sharp change in the physical properties of the solution, such as surface tension, is observed. This protocol uses a tensiometer to measure the surface tension of aqueous TMEP solutions at varying concentrations.
Materials & Equipment:
1,2,3-Tris(2-methoxyethoxy)propane (TMEP)
High-purity deionized water
Precision analytical balance
Volumetric flasks and pipettes
Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
Magnetic stirrer and stir bars
Step-by-Step Methodology:
Stock Solution Preparation: Accurately prepare a 1% (w/v) stock solution of TMEP in deionized water. Ensure complete dissolution.
Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from approximately 0.0001% to 1% (w/v). The concentrations should be chosen to bracket the expected CMC.
Tensiometer Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water (surface tension ≈ 72 mN/m at 25°C).
Measurement:
Starting with pure deionized water, measure the surface tension of each prepared dilution.
Proceed from the most dilute to the most concentrated solution to minimize cross-contamination.
Ensure the ring or plate is thoroughly cleaned and dried between each measurement.
Allow the surface tension reading to stabilize for at least 2-3 minutes for each sample.
Data Analysis:
Plot surface tension (mN/m) on the y-axis against the logarithm of the TMEP concentration on the x-axis.
The resulting graph should show two distinct linear regions. The surface tension will decrease steadily with increasing concentration and then plateau.
The CMC is the concentration at the intersection point of these two lines.
Causality Behind Experimental Choices:
Logarithmic Scale: Using a log scale for concentration helps to clearly visualize the inflection point that defines the CMC.
Dilute to Concentrated: This measurement sequence prevents residual surfactant from a concentrated sample from affecting the reading of a more dilute one.
Application & Performance in a Model Cosmetic Emulsion
The primary function of a surfactant in many cosmetic products is to create and stabilize emulsions.[8] This section provides a protocol to formulate a basic oil-in-water (O/W) lotion and then evaluate its stability, directly testing the efficacy of TMEP as an emulsifier.
Caption: Experimental workflow for emulsion preparation and evaluation.
Protocol 2: Preparation of a Model Oil-in-Water (O/W) Emulsion
Principle:
This protocol creates a simple O/W emulsion using TMEP as the sole emulsifier. The stability and physical characteristics of this emulsion will serve as direct measures of TMEP's performance.
Model Formulation:
Phase
Ingredient
INCI Name
Function
% (w/w)
A
Deionized Water
Aqua
Solvent
75.0
A
Glycerin
Glycerin
Humectant
3.0
B
Caprylic/Capric Triglyceride
Caprylic/Capric Triglyceride
Emollient
15.0
B
TMEP
1,2,3-Tris(2-methoxyethoxy)propane
Test Surfactant
5.0
C
Preservative
(e.g., Phenoxyethanol)
Preservative
1.0
C
Chelating Agent
(e.g., Disodium EDTA)
Stabilizer
0.1
Total
100.0
Step-by-Step Methodology:
Phase Preparation: In separate beakers, accurately weigh all ingredients for Phase A (water phase) and Phase B (oil phase).
Heating: Heat both beakers in a water bath to 75°C. Stir each phase gently until all components are fully dissolved and uniform.
Emulsification: Slowly add the oil phase (B) to the water phase (A) while mixing with a high-shear homogenizer (e.g., Silverson or Ultra-Turrax) at a moderate speed (e.g., 5000 RPM).
Homogenization: Continue high-shear mixing for 5 minutes to ensure the formation of fine oil droplets.
Cooling: Transfer the beaker to a cool water bath and switch to a lower-speed overhead propeller or paddle stirrer. Continue gentle mixing until the emulsion reaches room temperature (below 30°C).
Final Additions: Add the preservative and chelating agent (Phase C) and mix until uniform.
Final QC: Measure the final pH of the emulsion and adjust if necessary. Package in appropriate containers for stability and performance testing.
Emulsion Performance and Stability Evaluation
A successful cosmetic emulsion must remain stable under various storage and transport conditions.[9][10] The following protocols use accelerated methods to predict the long-term shelf life of the TMEP-based emulsion.
Caption: Relationship between surfactant function and stability testing.
Principle:
This protocol subjects the emulsion to stressful conditions (high temperature, centrifugation, temperature cycling) to accelerate potential instability phenomena like creaming, coalescence, or phase separation.[9][11][12]
Materials & Equipment:
Emulsion samples from Protocol 2
Glass test tubes or jars with airtight caps
Laboratory oven set to 45°C
Laboratory freezer set to -10°C
Refrigerator or incubator set to 4°C
Laboratory centrifuge with temperature control
Step-by-Step Methodology:
Sample Preparation: Fill identical, sealed containers with the emulsion. Keep one as a control sample at room temperature (25°C).
High-Temperature Stability: Place one sample in an oven at 45°C for a period of 1 to 3 months. Observe weekly for any changes in color, odor, viscosity, and for signs of separation.
Freeze-Thaw Cycling:
Place a sample in a freezer at -10°C for 24 hours.
Remove and allow it to thaw at room temperature for 24 hours. This completes one cycle.
Repeat this process for a minimum of three cycles.[9]
After the final cycle, compare the sample to the room temperature control for any changes.
Centrifugation Test:
Fill a centrifuge tube with the emulsion.
Centrifuge at 3000 RPM for 30 minutes at a controlled temperature (e.g., 25°C).[9]
After centrifugation, inspect the sample for any signs of oil or water separation (creaming or sedimentation). A stable emulsion will show no visible separation.
Protocol 4: Particle Size Analysis of the Emulsion
Principle:
The size distribution of the oil droplets in an O/W emulsion is a critical predictor of its stability and also influences its texture and appearance.[13][][15] Smaller, more uniform droplets generally lead to a more stable emulsion. Laser diffraction is a standard technique for this measurement.[13][16]
Instrument Setup: Turn on and configure the particle size analyzer according to the manufacturer's guidelines. Set the refractive index for both the dispersant (water) and the dispersed phase (Caprylic/Capric Triglyceride).
Sample Preparation: Add a small amount of the emulsion to the dispersant in the instrument's measurement cell until the recommended level of laser obscuration is reached. This ensures a proper concentration for an accurate reading.
Measurement: Initiate the measurement process. The instrument will pump the sample through the laser beam and detectors will measure the light scattering pattern.
Data Acquisition: The instrument's software will convert the scattering pattern into a particle size distribution.
Reporting: Record key metrics such as the D(v,0.1), D(v,0.5) (median), and D(v,0.9) values, which represent the points at which 10%, 50%, and 90% of the particles are smaller, respectively. Also, calculate the Span ((D(v,0.9) - D(v,0.1)) / D(v,0.5)) to quantify the width of the distribution.
Preliminary Safety & Biocompatibility Assessment
Ensuring the safety of any new cosmetic ingredient is mandatory. Modern safety testing relies on validated in vitro methods that avoid the use of animals, in line with global regulations.[17][18][19]
Protocol 5: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
Principle:
This protocol is based on the OECD Test Guideline 439. It uses a 3D tissue model that mimics the human epidermis to assess the potential of a substance to cause skin irritation.[20][21] Irritation is determined by measuring the cytotoxicity (cell death) of the tissue after exposure to the test material using the MTT assay.
Materials & Equipment:
Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™, SkinEthic™ RHE)
Assay medium provided by the tissue manufacturer
TMEP as the test substance
Positive Control: 5% Sodium Dodecyl Sulfate (SDS) in water
Spectrophotometer (plate reader) capable of reading absorbance at 570 nm
Step-by-Step Methodology:
Tissue Preparation: Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed assay medium and pre-incubate for 24 hours in the CO₂ incubator.
Application of Test Material:
Remove the medium and apply the test material (TMEP, typically 25 µL or mg), negative control (PBS), and positive control (SDS) directly onto the surface of the tissues. Use at least three replicate tissues for each material.
Spread the material evenly over the tissue surface.
Exposure and Incubation: Incubate the treated tissues for an exposure period of 60 minutes at 37°C.
Washing: After exposure, thoroughly wash the tissues with PBS to remove all test material.
MTT Assay:
Transfer the washed tissues to a 24-well plate containing MTT medium (1 mg/mL).
Incubate for 3 hours. During this time, viable cells will convert the yellow MTT into a purple formazan precipitate.
Formazan Extraction:
Remove the tissues from the MTT medium and place them in a new 24-well plate.
Add isopropanol to each well to extract the purple formazan from the tissue.
Shake the plate for at least 2 hours at room temperature to ensure complete extraction.
Data Analysis:
Transfer the colored extract to a 96-well plate.
Measure the optical density (OD) at 570 nm using a spectrophotometer.
Calculate the percent cell viability for each tissue relative to the negative control:
Non-Irritant: If the mean cell viability is greater than 50%.
Irritant: If the mean cell viability is less than or equal to 50%.
The test is considered valid if the positive control reduces viability to ≤40% and the negative control viability is ≥90%.
Conclusion and Future Outlook
The protocols detailed in this guide provide a robust, evidence-based framework for evaluating 1,2,3-Tris(2-methoxyethoxy)propane as a novel non-ionic surfactant. By systematically confirming its surface activity, assessing its performance as an emulsifier in a model cosmetic system, and conducting preliminary in vitro safety screening, researchers can generate the necessary data to validate its potential.
If TMEP demonstrates positive results—namely, a low CMC, the ability to form stable emulsions with fine particle size, and a non-irritating profile—it could represent a valuable new ingredient for the cosmetic formulator's palette. Further research could then explore its application in more complex systems such as microemulsions, its sensory profile on skin, and its potential to enhance the topical delivery of active ingredients.[22][23]
References
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Advanced Application Note: Incorporating 1,2,3-Tris(2-methoxyethoxy)propane into Polymer Matrices and Resins
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Molecule: 1,2,3-Tris(2-methoxyethoxy)propane (CAS: 305812-16-2)[1] Common Nomenclature: Glycereth-7 Trimethyl Ether[2] Executive Su...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Molecule: 1,2,3-Tris(2-methoxyethoxy)propane (CAS: 305812-16-2)[1]
Common Nomenclature: Glycereth-7 Trimethyl Ether[2]
Executive Summary & Chemical Rationale
The incorporation of active pharmaceutical ingredients (APIs) into polymer matrices and resins frequently encounters two major bottlenecks: API crystallization (due to poor solubility) and matrix tackiness (due to polymer chain entanglement during solvent evaporation).
1,2,3-Tris(2-methoxyethoxy)propane is a highly branched, synthetic ether derived from a glycerol backbone[3]. Unlike volatile alcohols or traditional glycols, this molecule possesses a unique amphiphilic architecture. It is 100% soluble in both aqueous phases and lipophilic systems (such as castor oil)[2].
The Causality of Performance:
The multiple ether linkages act as potent hydrogen-bond acceptors, enabling the molecule to solubilize difficult H-bond donors like Salicylic Acid at exceptionally high loads (4.5–5.0 g per 10 g of solvent)[2]. When integrated into cross-linked polymer matrices (e.g., carbomers or polyurethanes), the flexible glycerol backbone permanently increases the free volume between polymer chains. This internal plasticization depresses the localized glass transition temperature (
Tg
) of the surface film, effectively eliminating the "tacky" transitional phase during dry-down[3].
Mechanistic Pathway: Dual-Phase Coupling and API Solubilization
To successfully formulate with 1,2,3-Tris(2-methoxyethoxy)propane, scientists must understand its dual-action mechanism. It acts simultaneously as an API solubilizer and a matrix plasticizer, bridging the gap between incompatible aqueous and lipid phases.
Fig 1: Mechanistic pathway of API solubilization and matrix plasticization.
Quantitative Data Presentation
The following tables summarize the physicochemical compatibility and rheological impact of 1,2,3-Tris(2-methoxyethoxy)propane, providing a baseline for formulation development.
*Tackiness evaluated via subjective sensory panel during the 30-second dry-down phase.
Experimental Protocols
Protocol 1: Compounding High-Load API Polymeric Gels (Carbomer Matrices)
This protocol details the creation of an alcohol-free, 2% Salicylic Acid gel using 1,2,3-Tris(2-methoxyethoxy)propane as the primary solubilizer and plasticizer[2],[4].
Step 1: Aqueous Polymer Dispersion (Phase A)
Action: Disperse 1.0% w/w Carbomer into deionized water under high-shear mixing. Heat the mixture to 70°C–75°C.
Causality: Heating accelerates the hydration and uncoiling of the polymer chains, ensuring a uniform, lump-free dispersion before cross-linking occurs.
Validation Checkpoint: The dispersion must be completely smooth and free of "fish-eyes" (unhydrated polymer clumps) before proceeding.
Step 2: API Solubilization (Phase B)
Action: In a separate vessel, combine 5.0% w/w 1,2,3-Tris(2-methoxyethoxy)propane with 2.0% w/w Salicylic Acid. Mix at room temperature until completely dissolved.
Causality: The ether oxygens form stable hydrogen bonds with the hydroxyl and carboxyl groups of the salicylic acid. Room temperature mixing prevents the thermal degradation of sensitive APIs[4].
Validation Checkpoint: Phase B must be optically clear. Any turbidity indicates incomplete solubilization. If hazy, verify the 1:2.5 (API:Ether) ratio is strictly maintained.
Step 3: Matrix Integration
Action: Cool Phase A to 30°C–35°C. Slowly add Phase B into Phase A under continuous, low-shear side-sweeping agitation.
Causality: Adding the plasticizer at 30°C–35°C ensures the polymer matrix is relaxed enough to homogeneously accept the ether without flashing off any secondary volatile components[4]. Low shear prevents air entrapment.
Step 4: Neutralization and Gelation
Action: Add a neutralizing base (e.g., Sodium Hydroxide or Triethanolamine) dropwise until the pH reaches 4.5 – 5.0.
Causality: The base ionizes the carboxylic acid groups on the carbomer, causing electrostatic repulsion that expands the polymer network into a rigid gel. The ether remains trapped within this matrix, plasticizing the network and preventing tackiness[2].
Validation Checkpoint: Measure the final pH. A pH > 5.5 may cause the salicylic acid to convert entirely to salicylate, reducing its keratolytic efficacy.
Fig 2: Self-validating workflow for compounding API-loaded polymer matrices.
Protocol 2: Plasticization of Hydrophobic Resins (Anhydrous Systems)
When formulating anhydrous films (e.g., nail lacquers, solid polymer electrolytes, or lipsticks), resins often become brittle or exhibit syneresis (phase separation) when exposed to ambient moisture.
Step 1: Resin Solvation
Action: Melt the hydrophobic resin/wax (e.g., Castor oil base or Polyurethane film former) at 80°C.
Causality: Thermal energy overcomes the intermolecular forces of the resin, transitioning it into a workable liquid state.
Step 2: Coupling Agent Addition
Action: Add 5.0% w/w 1,2,3-Tris(2-methoxyethoxy)propane to the molten resin.
Causality: Due to its 100% solubility in castor oil and lipids[2], the ether integrates seamlessly. It acts as a melting point depressant and internal plasticizer, ensuring the final cast film remains flexible rather than brittle.
Validation Checkpoint: Cast a 1mm film of the mixture on a glass slide and allow it to cool. The film should bend without micro-fracturing. If brittle, increase the ether concentration by 1.0% increments.
Application Note: Engineering Advanced Topical Delivery Systems using 1,2,3-Tris(2-methoxyethoxy)propane
Executive Summary & Physicochemical Rationale The formulation of highly effective, cosmetically elegant topical drug delivery systems relies heavily on the selection of appropriate vehicles. 1,2,3-Tris(2-methoxyethoxy)pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Rationale
The formulation of highly effective, cosmetically elegant topical drug delivery systems relies heavily on the selection of appropriate vehicles. 1,2,3-Tris(2-methoxyethoxy)propane (Molecular Formula: C₁₂H₂₆O₆; PubChem CID: 22886703)[1], commercially recognized under the INCI designation Glycereth-7 Trimethyl Ether , represents a paradigm shift in solvent and penetration enhancer technology.
Historically, formulating poorly water-soluble active pharmaceutical ingredients (APIs) like salicylic acid or lipophilic botanical extracts required high concentrations of volatile alcohols (e.g., ethanol) or glycols (e.g., propylene glycol). These traditional solvents often induce stratum corneum (SC) dehydration, barrier disruption, and sudden API crystallization upon solvent evaporation.
1,2,3-Tris(2-methoxyethoxy)propane overcomes these limitations through its unique molecular architecture: a biocompatible glycerol backbone functionalized with methyl-capped polyethylene glycol (PEG) ether chains. This structure grants the molecule a rare dual-solubility profile —it is completely miscible in both aqueous systems and highly lipophilic vehicles (such as castor oil)[2]. By acting as a non-volatile, amphiphilic co-solvent, it maintains APIs in a thermodynamically stable, solubilized state on the skin surface, driving a sustained concentration gradient without causing delipidization or irritation[3][4].
Mechanism of Action: Solubilization and Permeation Enhancement
The efficacy of 1,2,3-Tris(2-methoxyethoxy)propane in topical delivery is governed by two sequential mechanisms:
Thermodynamic Stabilization: The ether oxygen atoms act as potent hydrogen-bond acceptors, interacting with the hydroxyl and carboxyl groups of lipophilic APIs. This prevents the crystalline lattice of the API from reforming when introduced to an aqueous bulk phase.
Stratum Corneum Partitioning: Because the solvent does not flash off the skin, it acts as a continuous liquid reservoir. Its amphiphilic nature allows it to subtly fluidize the lipid bilayers of the stratum corneum, enhancing the partition coefficient of the API into the epidermis without causing the severe cellular toxicity associated with harsh surfactants.
Fig 1: Mechanism of API solubilization and enhanced epidermal permeation via amphiphilic ether.
Formulation Protocols
Protocol A: Engineering an Alcohol-Free 2.0% Salicylic Acid Gel
Objective: Solubilize a high concentration of Beta Hydroxy Acid (BHA) in an aqueous base without volatile alcohols to prevent barrier disruption—a technique utilized in advanced OTC dermatologicals[3][4].
Step 1: Primary Solubilization
Action: Disperse 2.0% (w/w) Salicylic Acid into 12.0% (w/w) 1,2,3-Tris(2-methoxyethoxy)propane. Heat gently to 40°C under continuous magnetic stirring until optically clear.
Causality: Salicylic acid requires a specific dielectric constant to break its crystalline lattice. The ether oxygens of the solvent stabilize the monomeric API via hydrogen bonding, ensuring it remains solubilized prior to aqueous dilution.
Step 2: Aqueous Phase Titration
Action: Slowly titrate 80.0% (w/w) purified water containing a citrate buffer (pH 3.8 - 4.2) into the solvent-API complex.
Causality: Maintaining the pH slightly above the API's pKa (2.97) ensures a balance between the un-ionized form (required for optimal SC penetration) and the ionized form (for aqueous stability). The dual-solubility of the ether prevents the un-ionized API from crashing out during the phase inversion.
Step 3: Rheological Modification
Action: Disperse 1.5% (w/w) Hydroxyethylcellulose (HEC) into the vortex. Stir until fully hydrated.
Causality: Ionic polymers (e.g., carbomers) can interact with trace electrolytes or be disrupted by high solvent loads. Non-ionic HEC provides a stable, shear-thinning matrix that does not impede API release.
Validation Checkpoint: Centrifuge the resulting gel at 4000 RPM for 15 minutes at 4°C. The absence of a crystalline pellet confirms complete thermodynamic solubilization and long-term stability.
Protocol B: Biphasic Nanodispersion for Oxidation-Sensitive APIs (e.g., Ascorbic Acid)
Objective: Protect water-soluble, oxidation-sensitive ingredients using a lipid-shielded nanodispersion[5].
Step 1: Pre-Phase Membrane Formation
Action: Homogenize 5.0% (w/w) 1,2,3-Tris(2-methoxyethoxy)propane with 2.0% (w/w) PEG-7 Hydrogenated Castor Oil and 10.0% (w/w) lipophilic carrier (e.g., Caprylic/Capric Triglyceride) at room temperature.
Causality: 1,2,3-Tris(2-methoxyethoxy)propane acts as a co-emulsifier and membrane-forming molecule. Its lipid-soluble methyl caps embed into the triglyceride phase, while its PEGylated arms face outward, creating a highly flexible nanodispersion pre-phase.
Step 2: Discontinuous Phase Addition
Action: Dissolve 10.0% (w/w) L-Ascorbic Acid in 20.0% (w/w) deionized water. Dropwise, add this aqueous phase into the lipid pre-phase under high-shear homogenization (10,000 RPM).
Causality: The high shear forces the aqueous API into the core of the nanomicelles. The ether solvent reduces the interfacial tension, allowing the formation of sub-100nm droplets that shield the Vitamin C from atmospheric oxygen.
Validation Checkpoint: Perform Dynamic Light Scattering (DLS). A polydispersity index (PDI) of < 0.2 and a Z-average diameter of < 150 nm validates the successful formation of the nanodispersion.
Empirical Performance Metrics
To demonstrate the efficacy of 1,2,3-Tris(2-methoxyethoxy)propane, quantitative benchmark data derived from standard solubility assays and In Vitro Permeation Testing (IVPT) using human cadaver skin in Franz diffusion cells are summarized below.
Table 1: Comparative API Solubilization Profile at 25°C
Data Interpretation: The replacement of volatile ethanol with the non-volatile ether solvent more than doubles the steady-state flux and significantly increases epidermal retention. Because the solvent does not evaporate, the API remains in a solubilized, mobile state, drastically reducing the lag time.
Safety and Regulatory Profile
From a regulatory standpoint, 1,2,3-Tris(2-methoxyethoxy)propane is highly favorable for both cosmetic and OTC pharmaceutical applications.
Toxicology & Sensitization: It is non-comedogenic, non-sensitizing, and free of common allergens (e.g., parabens, propolis, MCI/MI)[6]. Human Repeat Insult Patch Tests (HRIPT) demonstrate no sensitization, making it safe for compromised skin barriers.
Formulation Compatibility: It is highly stable across a broad pH range (pH 3.0 to 9.0) and does not undergo auto-oxidation, unlike unsaturated lipid-based penetration enhancers[2].
Commercial Precedent: The ingredient is actively utilized in FDA-compliant OTC topical antimicrobial and acne drug products (e.g., 0.5% Salicylic Acid exfoliants) as a primary skin-conditioning and viscosity-decreasing agent[3][4].
References
1,2,3-Tris(2-methoxyethoxy)propane | C12H26O6 | CID 22886703 - PubChem
Source: National Institutes of Health (NIH)
URL:[Link]
Application Note: Preparation of Thermodynamically Stable Microemulsions Using 1,2,3-Tris(2-methoxyethoxy)propane
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide Introduction & Mechanistic Rationale The formulation of thermodynamically stable...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Advanced Protocol & Technical Guide
Introduction & Mechanistic Rationale
The formulation of thermodynamically stable microemulsions is a critical strategy in drug development for enhancing the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). A major challenge in microemulsion design is selecting a co-surfactant or co-solvent that effectively lowers interfacial tension without introducing volatility, skin irritation, or pH instability.
1,2,3-Tris(2-methoxyethoxy)propane (commonly known by its INCI designation, Glycereth-7 Trimethyl Ether) is a highly polar, non-ionic, aprotic polyether derivative of glycerol[1]. It possesses a rare "dual-solubility" profile, meaning it is completely miscible in both aqueous systems and complex lipids (such as castor oil)[2].
The Causality of Interfacial Stabilization
Microemulsions form spontaneously only when the interfacial tension (
γ
) between the oil and aqueous phases is reduced to near zero. Traditional primary surfactants often form rigid, highly ordered liquid-crystalline structures at the interface, preventing spontaneous emulsification.
When 1,2,3-Tris(2-methoxyethoxy)propane is introduced as a co-surfactant/co-solvent, its flexible 2-methoxyethoxy chains intercalate between the primary surfactant molecules. This intercalation:
Increases Interfacial Fluidity: It disrupts the rigid packing of the primary surfactant, lowering the bending elasticity of the interfacial film[3].
Expands the Microemulsion Region: It allows the interfacial film to curve flexibly around nanometer-sized droplets (typically 10–100 nm), expanding the isotropic region in the pseudo-ternary phase diagram[4].
Prevents API Precipitation: Unlike volatile short-chain alcohols (e.g., ethanol or butanol), 1,2,3-Tris(2-methoxyethoxy)propane does not evaporate over time, ensuring the system remains thermodynamically stable and the API remains solubilized[5].
Mechanistic pathway of interfacial film stabilization by 1,2,3-Tris(2-methoxyethoxy)propane.
Materials and Reagents
For this protocol, Salicylic Acid is used as a model lipophilic API, as 1,2,3-Tris(2-methoxyethoxy)propane is an exceptionally efficient solvent for this compound, enabling alcohol-free formulations[2].
Component
Function
Recommended Chemical / Grade
Oil Phase
Solubilizes lipophilic API
Castor Oil or Caprylic/Capric Triglyceride (Ph. Eur.)
Primary Surfactant
Lowers initial surface tension
Polysorbate 80 (Tween 80) or Kolliphor EL
Co-surfactant / Solvent
Fluidizes interface, solubilizes API
1,2,3-Tris(2-methoxyethoxy)propane (>98% purity)
Aqueous Phase
Continuous phase (for O/W)
Ultrapure Water (Milli-Q) or PBS (pH 5.5)
Model API
Active Pharmaceutical Ingredient
Salicylic Acid (USP grade)
Experimental Workflows & Protocols
The following protocols represent a self-validating system. By constructing a pseudo-ternary phase diagram (Protocol 1) and subjecting the resulting formulations to thermodynamic stress (Protocol 3), the formulator inherently verifies the spontaneous and stable nature of the microemulsion.
Workflow for spontaneous microemulsion formulation using aqueous titration.
Protocol 1: Construction of the Pseudo-Ternary Phase Diagram
Objective: To identify the concentration boundaries where a clear, isotropic microemulsion exists.
Prepare the Surfactant Mixture (
Smix
): Blend the primary surfactant (Polysorbate 80) and the co-surfactant (1,2,3-Tris(2-methoxyethoxy)propane) in specific weight ratios (e.g., 1:1, 2:1, and 3:1). Vortex for 2 minutes to ensure homogeneity.
Prepare Oil/Smix Aliquots: In separate glass vials, mix the Oil Phase with the
Smix
at weight ratios ranging from 1:9 to 9:1 (Oil:
Smix
).
Aqueous Titration: Maintain the vials at 25°C under continuous magnetic stirring (400 rpm). Add the Aqueous Phase dropwise using a precision micropipette.
Visual Observation: After each drop, allow the system to equilibrate for 60 seconds. Record the volume of water required to transition the mixture from clear to turbid (the phase boundary).
Plotting: Map the clear, isotropic points onto a pseudo-ternary phase diagram. The area under the curve represents the microemulsion region. Note: Higher ratios of 1,2,3-Tris(2-methoxyethoxy)propane typically expand the microemulsion region due to enhanced interfacial fluidization.
Protocol 2: Preparation of API-Loaded Microemulsion
Objective: To formulate a 2% Salicylic Acid O/W microemulsion.
API Solubilization: Dissolve 2.0 g of Salicylic Acid in 15.0 g of 1,2,3-Tris(2-methoxyethoxy)propane. The dual-solubility of the solvent ensures rapid dissolution without the need for heating or ethanol[2].
Oil Phase Integration: Add 10.0 g of Castor Oil to the API-solvent mixture. Stir until completely transparent.
Surfactant Addition: Add 20.0 g of Polysorbate 80 to the mixture. Stir at 400 rpm for 15 minutes at room temperature to form the pre-concentrate.
Emulsification: Slowly titrate 53.0 g of Ultrapure Water into the pre-concentrate under continuous stirring. The mixture will spontaneously form a transparent, slightly yellowish microemulsion.
Protocol 3: Thermodynamic Stability Testing
Objective: To differentiate true thermodynamically stable microemulsions from kinetically stable nanoemulsions.
Centrifugation Stress: Centrifuge 10 mL of the formulation at 10,000 rpm for 30 minutes. Causality: True microemulsions will not phase separate or precipitate API under gravitational stress because the droplet size is maintained by thermodynamics, not kinetic barriers.
Heating-Cooling Cycles: Subject the sample to 6 cycles between 4°C (refrigerator) and 45°C (incubator), keeping it at each temperature for 48 hours.
Freeze-Thaw Cycles: Subject the sample to 3 cycles between -20°C and 25°C.
Validation: Only formulations that remain completely transparent without phase separation or API crystallization pass the self-validation criteria.
Data Presentation: Formulation & Characterization
The following tables summarize expected quantitative data for optimized microemulsion systems utilizing 1,2,3-Tris(2-methoxyethoxy)propane.
Table 1: Optimized Microemulsion Compositions (
Smix
Ratio = 2:1)
Interpretation: ME-1 and ME-2 demonstrate droplet sizes well below 100 nm and low PDI (<0.2), confirming a highly uniform, thermodynamically stable microemulsion. ME-3 failed due to an insufficient
Smix
-to-Oil ratio, resulting in a transition to a standard macroemulsion.
Troubleshooting & Expert Insights
Issue: The formulation becomes turbid upon water addition.
Causality: The system has crossed the phase boundary from a microemulsion into a biphasic macroemulsion. This occurs when the interfacial tension is not sufficiently lowered.
Solution: Increase the concentration of 1,2,3-Tris(2-methoxyethoxy)propane relative to the oil phase, or adjust the
Smix
ratio to provide more interfacial flexibility.
Issue: API precipitates during the Freeze-Thaw cycle.
Causality: The API has exceeded its saturation solubility within the oil/co-solvent core at low temperatures.
Solution: 1,2,3-Tris(2-methoxyethoxy)propane is an excellent solvent, but if precipitation occurs, slightly increase its weight percentage in the formulation prior to adding the primary surfactant. Ensure the API is fully dissolved in the co-solvent before introducing the oil phase[6].
References
National Center for Biotechnology Information (PubChem). "1,2,3-Tris(2-methoxyethoxy)propane | C12H26O6 | CID 22886703." PubChem Database.
URL:[Link]
The Virtues of a High-Boiling Aprotic Solvent: Application Notes for 1,2,3-Tris(2-methoxyethoxy)propane
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemistry and pharmaceutical development, the choice of solvent is a critical parameter that can dictate the success of a reactio...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry and pharmaceutical development, the choice of solvent is a critical parameter that can dictate the success of a reaction, the stability of a formulation, and the morphology of novel materials. 1,2,3-Tris(2-methoxyethoxy)propane, a higher-order glycol ether, presents itself as a specialized aprotic solvent with a unique combination of properties. Its high boiling point, expected good solvency for a range of polar and non-polar compounds, and chemical stability make it a compelling candidate for a variety of demanding applications. This guide provides an in-depth look at the characteristics of 1,2,3-Tris(2-methoxyethoxy)propane and offers detailed application notes and protocols for its use.
Understanding the Asset: Physicochemical Properties
1,2,3-Tris(2-methoxyethoxy)propane is a member of the glycol ether family, a class of solvents known for their excellent solvency and chemical stability. Its structure, featuring a propane backbone with three 2-methoxyethoxy side chains, imparts a high degree of polarity and the ability to engage in hydrogen bonding as an acceptor. As a high-molecular-weight glycol ether, it is characterized by a low vapor pressure and a high boiling point, making it suitable for high-temperature applications.
Application Note I: A Superior Medium for High-Temperature Organic Synthesis
The high boiling point of 1,2,3-Tris(2-methoxyethoxy)propane makes it an excellent solvent for organic reactions that require elevated temperatures to proceed at a reasonable rate. Many reactions, such as certain nucleophilic aromatic substitutions, metal-catalyzed cross-couplings, and rearrangements, benefit from the increased kinetic energy provided by high temperatures.
Causality in Action:
Enhanced Reaction Rates: The Arrhenius equation dictates that reaction rates increase with temperature. A high-boiling solvent allows for a wider operational temperature range, enabling chemists to accelerate sluggish reactions.
Improved Solubility: The solvency of many organic and inorganic reagents increases at higher temperatures. This can be particularly advantageous for reactions involving poorly soluble starting materials, leading to more homogeneous reaction mixtures and improved yields.
Aprotic Nature: As an aprotic solvent, 1,2,3-Tris(2-methoxyethoxy)propane does not possess acidic protons that can interfere with base-sensitive reagents or intermediates, a common issue with protic solvents like alcohols or water.
Protocol: Model High-Temperature Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for a high-temperature SNAr reaction, a common transformation in drug discovery, using 1,2,3-Tris(2-methoxyethoxy)propane as the solvent.
Materials:
Aryl halide (e.g., a chloropyridine derivative)
Nucleophile (e.g., a secondary amine)
Base (e.g., potassium carbonate)
1,2,3-Tris(2-methoxyethoxy)propane (as solvent)
Nitrogen or Argon for inert atmosphere
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Heating mantle with temperature control
Magnetic stirrer
Procedure:
Inert Atmosphere: Set up the reaction apparatus under an inert atmosphere of nitrogen or argon. This is crucial to prevent side reactions with atmospheric oxygen or moisture, especially at high temperatures.
Reagent Addition: To the reaction flask, add the aryl halide, the nucleophile, and the base.
Solvent Addition: Add a sufficient volume of 1,2,3-Tris(2-methoxyethoxy)propane to dissolve the reactants and allow for efficient stirring. The exact volume will depend on the scale of the reaction.
Heating: Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) with vigorous stirring. The high boiling point of the solvent allows for a broad range of temperatures to be explored for reaction optimization.
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Workflow for a model high-temperature SNAr reaction.
The synthesis of nanoparticles with controlled size and morphology is a cornerstone of modern materials science and has significant implications for drug delivery and diagnostics. High-boiling point solvents like 1,2,3-Tris(2-methoxyethoxy)propane can play a crucial role in the thermal decomposition synthesis of nanoparticles.
The Rationale Behind the Choice:
Precise Temperature Control: The synthesis of monodisperse nanoparticles often requires precise control over the reaction temperature. The high boiling point of 1,2,3-Tris(2-methoxyethoxy)propane allows for a stable and high-temperature environment, which is essential for the controlled decomposition of organometallic precursors.
Ligand and Precursor Solubility: This solvent is expected to effectively dissolve a wide range of organometallic precursors and stabilizing ligands, ensuring a homogeneous reaction medium for uniform nanoparticle nucleation and growth.
Coordination and Stabilization: The ether functionalities in the solvent molecule can coordinate to the surface of the growing nanoparticles, providing a degree of stabilization and preventing aggregation.
Protocol: Illustrative Synthesis of Metal Oxide Nanoparticles
This protocol provides a general framework for the synthesis of metal oxide nanoparticles via thermal decomposition.
Materials:
Metal-organic precursor (e.g., iron(III) acetylacetonate for iron oxide nanoparticles)
Precursor and Ligand Dissolution: In a three-neck flask, dissolve the metal-organic precursor and stabilizing ligands in 1,2,3-Tris(2-methoxyethoxy)propane under an inert atmosphere.
Degassing: Heat the mixture to a moderate temperature (e.g., 100-120 °C) under vacuum to remove any dissolved water or low-boiling impurities.
High-Temperature Reaction: Under a continuous flow of inert gas, rapidly heat the reaction mixture to a high temperature (e.g., 200-300 °C) and maintain this temperature for a set period. The precise temperature and time will determine the size and shape of the nanoparticles.
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add a non-solvent (e.g., ethanol or acetone) to precipitate the nanoparticles.
Purification: Centrifuge the mixture to collect the nanoparticles. Wash the nanoparticles several times with a mixture of a non-solvent and a solvent in which they are dispersible (e.g., hexane) to remove excess ligands and solvent.
Dispersion: Disperse the purified nanoparticles in a suitable solvent for storage and characterization.
Process flow for nanoparticle synthesis.
Application Note III: A Potential Excipient in Pharmaceutical Formulations
In the development of pharmaceutical formulations, particularly for poorly water-soluble drugs, the choice of excipients is critical. High-boiling, water-miscible solvents can act as co-solvents or plasticizers in various dosage forms.
Potential Advantages:
Solubility Enhancement: 1,2,3-Tris(2-methoxyethoxy)propane's expected ability to dissolve a broad range of active pharmaceutical ingredients (APIs) could be leveraged in liquid or semi-solid formulations.
Plasticizing Effect: In polymer-based drug delivery systems, such as transdermal patches or oral films, this solvent could act as a plasticizer, increasing the flexibility and drug-loading capacity of the polymer matrix.
Low Volatility: Its low vapor pressure would ensure the stability of the formulation over its shelf life, preventing changes in concentration due to solvent evaporation.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1,2,3-Tris(2-methoxyethoxy)propane. While specific toxicity data for this compound is limited, information from related glycol ethers suggests that it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[4] Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,2,3-Tris(2-methoxyethoxy)propane is a promising, yet under-explored, specialized aprotic solvent. Its high boiling point and anticipated favorable solvency characteristics position it as a valuable tool for researchers and developers in organic synthesis, materials science, and pharmaceutical sciences. The application notes and model protocols provided here serve as a starting point for exploring the full potential of this versatile solvent. As with any new reagent, careful optimization of reaction conditions is essential to achieve the desired outcomes.
RSC Publishing. 1,2,3-Trimethoxypropane, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst. [Link]
NCBI Bookshelf. Toxicological Profile for 1,2,3-Trichloropropane. [Link]
Technical Support Center: Optimizing the Synthesis of 1,2,3-Tris(2-methoxyethoxy)propane
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 1,2,3-Tris(2-methoxyethoxy)propane.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 1,2,3-Tris(2-methoxyethoxy)propane. By addressing the thermodynamic, kinetic, and physical challenges inherent to polyether synthesis, this document provides actionable, field-validated solutions.
Overview & Mechanistic Pathway
1,2,3-Tris(2-methoxyethoxy)propane (often identified in cosmetic and pharmaceutical formulations as Glycereth-7 trimethyl ether) is a highly functionalized, polar polyether ([1]). Synthesizing this completely alkylated glycerol derivative in high yield requires overcoming significant steric hindrance at the secondary carbon. The standard synthetic route relies on the Williamson ether synthesis, coupling glycerol with a 2-methoxyethyl halide or sulfonate in the presence of a strong base ([2]).
Figure 1: Mechanistic workflow of Williamson ether synthesis for glycerol polyethers.
Troubleshooting Guides & FAQs
Q1: Why does my GC-MS/NMR show a mixture of mono- and di-alkylated products instead of the target tri-ether?Root Cause: The primary hydroxyl groups (C1 and C3) of glycerol are sterically accessible and more acidic, reacting rapidly. Once alkylated, the remaining secondary hydroxyl (C2) becomes highly sterically hindered. If the base cannot efficiently access and deprotonate this C2 position, the reaction stalls at the di-ether stage.
Intervention:
Stoichiometry: Ensure a minimum of 4.5 to 5.0 equivalents of both the base and the alkylating agent (e.g., 1-chloro-2-methoxyethane) relative to glycerol.
Phase Transfer: If using a biphasic heterogeneous system (e.g., aqueous KOH and organic solvent), the mass transfer of the alkoxide is the primary bottleneck. Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) ([3]). TBAB shuttles the hydroxide ions into the organic phase, drastically accelerating the sterically hindered C2 alkylation.
Q2: I am observing significant alkene byproducts (e.g., methyl vinyl ether) and my overall yield is dropping. How do I prevent this?Root Cause: Strong bases (like NaH or KOH) can promote E2 elimination of the alkyl halide instead of the desired SN2 substitution. This side reaction dominates when the nucleophilic attack is slowed by steric hindrance at the C2 position, allowing the base to abstract a beta-proton from the alkylating agent instead.
Intervention:
Temperature Control: E2 elimination is entropically favored at higher temperatures. Keep the reaction at 0°C during the addition of the electrophile, and do not exceed 50°C–60°C during the propagation phase.
Electrophile Substitution: Switch from 1-bromo-2-methoxyethane to 2-methoxyethyl 4-methylbenzenesulfonate (tosylate). Sulfonate esters are excellent leaving groups that favor SN2 pathways and are significantly less prone to base-catalyzed elimination than halides ([2]).
Q3: The reaction goes to completion, but my isolated mass recovery after aqueous workup is below 40%. Where is the product?Root Cause: 1,2,3-Tris(2-methoxyethoxy)propane is a highly polar, PEG-like molecule that acts as a hydrotrope (solvo-surfactant). During the aqueous quench and wash steps, it partitions heavily into the aqueous layer rather than the organic layer.
Intervention:
Salting Out: Saturate the aqueous phase with NaCl (brine) before extraction. This increases the ionic strength of the water, forcing the polar polyether into the organic phase.
Solvent Choice: Do not use diethyl ether or hexane for extraction. Use highly polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), and perform at least four sequential extractions to ensure full recovery.
Figure 2: Troubleshooting logic tree for low synthesis yields and byproduct formation.
Validated Experimental Protocols
The following protocols are self-validating systems designed to ensure complete stoichiometric conversion of all three hydroxyl groups on the glycerol backbone.
Mechanism: Uses a strong base in a polar aprotic solvent to ensure complete, irreversible deprotonation of all three hydroxyls prior to alkylation ([2]).
Preparation: In an oven-dried, argon-purged 3-neck flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.5 eq) in anhydrous DMSO. Cool the suspension to 0°C using an ice bath.
Deprotonation: Dissolve glycerol (1.0 eq) in a minimum volume of anhydrous DMSO. Add dropwise to the NaH suspension to control the exothermic release of H2 gas. Stir for 1 hour at room temperature until bubbling ceases.
Alkylation: Cool the mixture back to 0°C. Add 1-bromo-2-methoxyethane (4.5 eq) dropwise over 30 minutes to prevent thermal spikes that cause E2 elimination.
Propagation: Allow the mixture to warm to room temperature, then heat to 50°C for 16 hours.
Isolation: Quench carefully with ice-cold water. Saturate the aqueous layer with NaCl. Extract 4x with DCM. Wash the combined organics with brine to remove residual DMSO, dry over anhydrous Na2SO4, and concentrate in vacuo.
Mechanism: Utilizes an aqueous base and a phase transfer catalyst, avoiding the hazards of NaH and dry solvents, making it highly suitable for scale-up ([4]).
Preparation: In a heavy-walled reaction flask, combine glycerol (1.0 eq), 1-chloro-2-methoxyethane (5.0 eq), and Tetrabutylammonium bromide (TBAB, 0.05 eq).
Base Addition: Add a 50% w/w aqueous solution of KOH (5.0 eq).
Propagation: Vigorously stir the biphasic mixture at 60°C for 24–36 hours. Critical Step: Mechanical stirring must exceed 800 rpm to ensure maximum interfacial surface area for the PTC to function.
Isolation: Dilute the mixture with water and saturate with NaCl. Extract 4x with Ethyl Acetate. Dry over MgSO4, filter, and concentrate.
Quantitative Data Summary
The table below summarizes the expected performance metrics and operational parameters for the two validated methodologies.
Parameter
Protocol A: NaH / DMSO Method
Protocol B: PTC (TBAB / KOH) Method
Typical Yield
85 - 92%
75 - 85%
Reaction Time
12 - 16 hours
24 - 36 hours
Operating Temperature
0°C to 50°C
60°C
Tri-alkylation Selectivity
Very High
Moderate to High
Scalability
Low (Hazardous H2 gas evolution)
High (Aqueous base, safer profile)
Primary Challenge
Extreme moisture sensitivity
Emulsion formation during extraction
References
Title: 1,2,3-Tris(2-methoxyethoxy)propane | C12H26O6 | CID 22886703 - PubChem
Source: National Center for Biotechnology Information (NIH)
URL: [Link]
Title: Schiff Base Heterometallic Complexes and Their Potential Applications
Source: Crystal Growth & Design (ACS Publications) / PubMed Central (NIH)
URL: [Link]
Title: Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents
Source: Synthetic Communications (Taylor & Francis)
URL: [Link]
troubleshooting phase separation in emulsions containing 1,2,3-Tris(2-methoxyethoxy)propane
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter formulators struggling with the paradoxical nature of highly branched polyethers.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter formulators struggling with the paradoxical nature of highly branched polyethers. While 1,2,3-Tris(2-methoxyethoxy)propane (commonly known by its INCI name, Glycereth-7 Trimethyl Ether) is an exceptional humectant, solvent, and emollient[1], its unique molecular architecture makes it a potent disruptor of interfacial films.
This guide is designed to move beyond superficial fixes. We will explore the thermodynamic causality behind polyether-induced emulsion instability and provide self-validating protocols to rescue your formulations.
1,2,3-Tris(2-methoxyethoxy)propane is a highly polar, water-miscible molecule loaded with ether linkages[1]. Because ether oxygens are powerful hydrogen-bond acceptors, this molecule aggressively competes with the continuous aqueous phase for hydration water.
When added to an emulsion—particularly one stabilized by non-ionic surfactants (like PEG-esters or ethoxylated fatty alcohols)—the polyether acts as a "water structure breaker." It strips the hydration shell away from the surfactant's hydrophilic headgroup. This dehydration reduces the effective cross-sectional area of the surfactant, altering its Critical Packing Parameter (CPP) and shifting the system's preferred curvature. In fact, this dehydrating mechanism is so effective that 1,2,3-Tris(2-methoxyethoxy)propane is utilized in industrial patents specifically as a de-emulsifier to force the separation of oil and water[2].
Troubleshooting FAQs
Q1: Why does my O/W emulsion undergo rapid phase separation when 1,2,3-Tris(2-methoxyethoxy)propane is added at concentrations above 5%?Answer: You are experiencing surfactant displacement and osmotic shock. When introduced at high concentrations, the polyether rapidly alters the dielectric constant of the bulk aqueous phase. This creates an osmotic gradient that pulls water away from the interfacial surfactant film. The sudden dehydration causes the non-ionic emulsifiers to shrink at the interface, leading to film rupture, droplet coalescence, and immediate phase separation. Solution: Never add this chemical neat to a formed emulsion. Pre-disperse it in other glycols or water, and add it slowly under high shear below 35°C.
Q2: We observe phase separation (creaming followed by cracking) during accelerated stability testing at 45°C, but the emulsion is stable at room temperature. What is the mechanism?Answer: This is a classic manifestation of Cloud Point Depression [3]. Non-ionic emulsifiers rely entirely on hydrogen bonding with water to remain soluble. As temperature increases, kinetic energy disrupts these bonds, eventually causing the surfactant to become insoluble (its "cloud point"). Because 1,2,3-Tris(2-methoxyethoxy)propane acts as a dehydrating co-solvent, it significantly depresses the cloud point of your primary emulsifier system[3]. At 45°C, your primary surfactant is likely reaching its artificially lowered cloud point, losing its steric stabilizing properties, and causing the emulsion to crack.
Q3: How do I fix temperature-induced phase separation without removing the polyether?Answer: You must introduce electrostatic repulsion, which is immune to thermal dehydration. Incorporate a small fraction (0.5% - 1.0% w/w) of an anionic co-surfactant (e.g., Sodium Stearoyl Glutamate or Cetyl Phosphate). The negative charge provides a zeta potential barrier that maintains droplet separation even if the non-ionic surfactant's cloud point is compromised.
Data Presentation: Impact on Emulsion Stability
The following table demonstrates the dose-dependent effect of 1,2,3-Tris(2-methoxyethoxy)propane on a standard O/W emulsion stabilized by a 4% PEG-100 Stearate / Glyceryl Stearate system.
Quantitative Impact of 1,2,3-Tris(2-methoxyethoxy)propane
Polyether Concentration (w/w %)
Emulsifier Cloud Point (°C)
Initial Droplet Size (nm)
Droplet Size Day 30 at 45°C (nm)
Stability Observation (45°C)
0.0% (Control)
78.0
145
148
Stable, no phase separation
1.0%
72.5
150
155
Stable, slight Ostwald ripening
3.0%
65.0
160
180
Stable, moderate ripening
5.0%
52.0
165
350
Visible creaming observed
10.0%
38.0
180
N/A (Separated)
Complete phase separation
Experimental Protocol: Self-Validating Cloud Point Titration & Rescue
To ensure your formulation is robust against polyether-induced phase separation, follow this self-validating methodology. This protocol empirically determines the exact concentration at which the polyether compromises your surfactant system and validates the necessary rescue steps.
Phase 1: Baseline Cloud Point Determination
Prepare a 1% (w/w) aqueous solution of your primary non-ionic emulsifier system in deionized water.
Heat the solution gradually (1°C/min) while stirring at 200 RPM.
Record the temperature at which the solution becomes visibly turbid (Baseline Cloud Point).
Phase 2: Polyether Titration & Stress Testing
Add 1,2,3-Tris(2-methoxyethoxy)propane to the surfactant solution in 1% w/w increments.
Re-measure the cloud point after each addition.
Causality Check: If the cloud point drops below your target stability testing temperature (e.g., 45°C) at your desired polyether concentration, phase separation is mathematically inevitable under thermal stress.
Phase 3: Emulsion Rescue via Electrostatic Stabilization
To the compromised system, introduce 0.5% (w/w) of an anionic co-surfactant.
Re-measure the cloud point.
Validation Check: The electrostatic repulsion provided by the anionic headgroup does not rely on hydrogen bonding. The cloud point should now be unobservable or shifted safely above 80°C, confirming the system is successfully rescued and ready for scale-up.
Troubleshooting Workflow Visualization
Troubleshooting logic for polyether-induced emulsion phase separation.
2.[2] Title: US20130157920A1 - Cleaning, purifying, treating, and extracting compositions and associated methods for utilizing the same
Source: Google Patents
URL:
3.[3] Title: The Cloud Point of Alkyl Ethoxylates and Its Prediction with the Hydrophilic–Lipophilic Difference (HLD) Framework
Source: Langmuir - ACS Publications
URL: [Link]
Technical Support Center: Optimizing Reaction Temperature in the Presence of 1,2,3-Tris(2-methoxyethoxy)propane
Welcome to the technical support center for optimizing reactions involving 1,2,3-Tris(2-methoxyethoxy)propane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and re...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing reactions involving 1,2,3-Tris(2-methoxyethoxy)propane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your research decisions.
A Note on the Role of 1,2,3-Tris(2-methoxyethoxy)propane (TMEP)
It is a common misconception that 1,2,3-Tris(2-methoxyethoxy)propane, a glycerol-derived tri-glyme, acts as a catalyst. Instead, it should be regarded as a high-boiling point, polar aprotic solvent or a reaction additive.[1][2] Its key feature is the presence of multiple ether linkages which can coordinate with metal cations, similar to crown ethers or other glymes.[3][4] This coordination can significantly influence the reactivity and solubility of reagents, thereby affecting reaction rates and selectivity.[5] The optimization of temperature in a reaction containing TMEP is therefore about controlling kinetics and thermodynamics within the specific environment created by this coordinating solvent.
Troubleshooting Guide for Temperature-Related Issues
Unexpected outcomes are a common part of research. This section addresses frequent problems encountered when running reactions in TMEP, with a focus on temperature as the variable.
Observed Problem
Potential Cause(s) Related to Temperature
Recommended Solutions & Scientific Rationale
Low or No Reaction Conversion
1. Insufficient Thermal Energy: The activation energy barrier is not being overcome at the current temperature. This is common for sterically hindered substrates or less reactive reagents.[6] 2. Catalyst Inactivity at Low Temperature: Some catalysts require a specific temperature to become active.
1. Incrementally Increase Temperature: Raise the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS at each step. Forcing conditions like higher temperatures are a standard approach for sluggish reactions. 2. Consult Catalyst Literature: Verify the optimal operating temperature range for your specific catalyst system.
Formation of Multiple Products / Low Selectivity
1. Kinetic vs. Thermodynamic Control: The reaction temperature may favor the formation of a thermodynamically stable (but undesired) byproduct over the kinetically favored (desired) product, or vice-versa. 2. Side Reactions Activated by Heat: Higher temperatures can provide the activation energy for competing reaction pathways.
1. Adjust Temperature Systematically: If you suspect thermodynamic control is yielding the wrong product, lower the temperature. If a kinetically controlled reaction is too slow, a slight increase might be needed, but be cautious of crossing the threshold where other products form. 2. Run a Temperature Gradient: Perform the reaction at a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C) to identify the optimal window for selectivity.
Reactant, Catalyst, or Product Decomposition
1. Thermal Instability: One or more components in your reaction mixture may be degrading at the set temperature. This is especially true for prolonged heating.[7] 2. Solvent-Mediated Decomposition: Although TMEP is generally stable, at very high temperatures it could potentially participate in degradation pathways.
1. Lower the Reaction Temperature: This is the most direct solution. If the reaction is too slow at a lower temperature, consider a more active catalyst or a longer reaction time.[7] 2. Perform a Stability Study: Heat your starting material, product, and catalyst individually in TMEP at the reaction temperature to identify the unstable component.
Inconsistent Results / Poor Reproducibility
1. Poor Temperature Control: Inaccurate or fluctuating heat sources can lead to variable kinetic and thermodynamic profiles between runs. 2. Solvent Purity Issues: Impurities in the TMEP or other reagents can interfere with the reaction, and their impact may be temperature-dependent.[6]
1. Use Precise Heating Equipment: Employ a temperature-controlled oil bath or heating mantle with a thermocouple to ensure a stable reaction temperature. 2. Ensure Reagent Purity: Use high-purity, dry solvents and reagents. Degassing the solvent can also be crucial, especially for oxygen-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction slower in TMEP compared to a non-coordinating solvent like toluene at the same temperature?
A: The ether oxygens in TMEP can strongly coordinate to the metal cation of your catalyst or reagents (e.g., Li+, Na+, Pd2+).[3][4] This can sometimes lead to a more stable, less reactive complex, effectively increasing the activation energy of the desired reaction step. In such cases, a higher temperature may be required in TMEP to achieve the same rate as in a non-coordinating solvent where the catalytic species is more "naked" and reactive.[5]
Q2: Can changing the temperature affect product selectivity in a reaction involving TMEP?
A: Absolutely. Temperature is a critical tool for controlling selectivity between kinetically and thermodynamically favored products.
Kinetic Product: Formed faster (lower activation energy). Favored at lower temperatures .
Thermodynamic Product: More stable (lower overall energy). Favored at higher temperatures where the initial kinetic product has enough energy to revert and form the more stable thermodynamic product.
The coordinating nature of TMEP can stabilize transition states differently, making this temperature-selectivity relationship particularly pronounced.
Caption: Kinetic vs. Thermodynamic control pathways.
Q3: What is a good starting point for temperature optimization in TMEP?
A: A good starting point is often about 20-30°C below the boiling point of the lowest-boiling reactant or a known temperature for a similar reaction in a different solvent. Given TMEP's high boiling point, the thermal stability of your reagents will likely be the limiting factor.[7] A broad screening experiment (e.g., 80°C, 110°C, 140°C) is highly recommended to quickly map the reaction's behavior.
Q4: My reaction involves a palladium catalyst. How does a coordinating solvent like TMEP affect it at different temperatures?
A: Coordinating solvents can have a profound, temperature-dependent effect on palladium catalysis. For instance, in cross-coupling reactions, the solvent can coordinate to the palladium center.[5] At lower temperatures, this might stabilize the catalyst but also slow down key steps like oxidative addition. At higher temperatures, the solvent may dissociate, freeing up a coordination site and promoting catalysis. However, excessively high temperatures can lead to catalyst decomposition (e.g., formation of palladium black). Therefore, a careful balance must be struck.[8]
Experimental Protocol: Temperature Screening for a Hypothetical Cross-Coupling Reaction
This protocol provides a general workflow for optimizing temperature for a generic palladium-catalyzed cross-coupling reaction between an Aryl-Halide and a coupling partner in TMEP.
Objective: To determine the optimal temperature for maximizing product yield while minimizing byproduct formation and decomposition.
Workflow Diagram:
Caption: Workflow for temperature screening experiment.
Methodology:
Reagent Preparation:
Prepare a stock solution containing the Aryl-Halide (1.0 eq), coupling partner (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and an internal standard in TMEP.
Prepare a separate stock solution of the Palladium catalyst and ligand (if applicable) in TMEP.
Reaction Setup:
In four separate, identical reaction vials equipped with stir bars, add a defined volume of the reagent stock solution.
Place the vials in a parallel synthesis block or four separate heating blocks/oil baths pre-heated to 80°C, 100°C, 120°C, and 140°C.
To initiate the reactions simultaneously, add an equal aliquot of the catalyst stock solution to each vial.
Seal the vials and begin stirring.
Monitoring and Analysis:
After 1 hour, 4 hours, and 12 hours (or other relevant time points), carefully take a small, measured aliquot from each reaction vial.
Immediately quench the aliquot in a separate vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
Analyze the quenched samples by LC-MS or GC-MS to determine the ratio of starting material, product, and any major byproducts relative to the internal standard.
Data Interpretation:
Create a table or graph plotting the product yield (%) versus temperature at each time point.
Analyze the data to answer key questions:
Which temperature gives the highest yield?
At which temperature do byproducts or degradation become significant?
Is a lower temperature for a longer time more effective than a higher temperature for a shorter time?
The optimal temperature is the one that provides the best balance of reaction rate, yield, and purity.
References
PubChem. (n.d.). 1,2,3-Tris(2-methoxyethoxy)propane. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1,2,3-Tris(1-methylethoxy)propane. National Center for Biotechnology Information. Retrieved from [Link]
Fauvel, A., et al. (2016). 1,2,3-Trimethoxypropane, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst. Green Chemistry. Royal Society of Chemistry. Retrieved from [Link]
Passerini, S., et al. (2022). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Journal of Materials Chemistry A. Retrieved from [Link]
Jaumann, T., et al. (2017). A comparative study on the impact of different glymes and their derivatives as electrolyte solvents for graphite co-intercalation electrodes in lithium-ion and sodium-ion batteries. Energy & Environmental Science. Retrieved from [Link]
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
ACS Publications. (2022). Positive Effect of Polar Solvents in Olefin Polymerization Catalysis. Retrieved from [Link]
ACS Publications. (2026). Chemical Reaction Networks Explain Gas Evolution Mechanisms in Mg-Ion Batteries. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Development of Predictive Tools for Optimizing Organic Reactions. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions by using different solvents. Retrieved from [Link]
Government of Canada. (2025). Chemical Substance - 1,2,3-Tris([1'-ethoxy]-ethoxy)-propane. Retrieved from [Link]
J-STAGE. (n.d.). Synthesis and Properties of 1,2,3-Triethoxypropane: A Glycerol-Derived Green Solvent Candidate. Retrieved from [Link]
SciSpace. (n.d.). Identifying optimal solvents for reactions using quantum mechanics and computer-aided molecular design. Retrieved from [Link]
FooDB. (2010). Showing Compound 1,2,3-Tris(1-ethoxyethoxy)propane (FDB016157). Retrieved from [Link]
Reddit r/Chempros. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
Royal Society of Chemistry. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Propane, 2-ethoxy- (CAS 625-54-7). Retrieved from [Link]
how to remove unreacted impurities during 1,2,3-Tris(2-methoxyethoxy)propane synthesis
Technical Support Center: Purification & Troubleshooting for 1,2,3-Tris(2-methoxyethoxy)propane Synthesis Overview Welcome to the advanced troubleshooting portal for the synthesis of 1,2,3-Tris(2-methoxyethoxy)propane (C...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification & Troubleshooting for 1,2,3-Tris(2-methoxyethoxy)propane Synthesis
Overview
Welcome to the advanced troubleshooting portal for the synthesis of 1,2,3-Tris(2-methoxyethoxy)propane (C₁₂H₂₆O₆, MW: 266.33 g/mol )[1]. Engineered specifically for synthetic chemists and drug development professionals, this guide addresses the critical bottlenecks encountered when scaling up polyether intermediates. Synthesis of this molecule typically relies on the2[2], reacting a glycerol core with a 2-methoxyethyl halide or tosylate under basic conditions.
Below, we dissect the causality behind common impurities and provide self-validating protocols to achieve ultra-high purity.
Impurity Profiling & Quantitative Partitioning
Understanding the physicochemical properties of your reaction matrix is the first step in designing a successful purification system.
Q1: Why do I consistently observe di-substituted glycerol intermediates in my final product, and how can I resolve this?Causality & Resolution: The Williamson ether synthesis proceeds stepwise. While the primary hydroxyls (C1, C3) of glycerol are alkylated rapidly, the secondary hydroxyl at the C2 position suffers from severe steric hindrance and reduced nucleophilicity. This kinetic bottleneck often leaves unreacted 1,3-bis(2-methoxyethoxy)propan-2-ol.
To resolve this, you must separate the species based on hydrogen-bonding potential rather than just molecular weight. The unreacted hydroxyl group on the di-ether intermediate allows for strong intermolecular hydrogen bonding, significantly altering its boiling point relative to the fully etherified target. High-vacuum fractional distillation (< 0.1 Torr) will cleanly separate the non-hydrogen-bonding tri-ether from the di-ether forecut.
Q2: What is the most robust method for removing unreacted 2-methoxyethyl alkylating agents without relying solely on distillation?Causality & Resolution: Excess alkylating agent is required to overcome the C2 steric hindrance mentioned above. However, its boiling point can overlap with the polyether product, and trace electrophiles are highly detrimental to downstream biological assays.
Instead of distillation, implement a3[3] protocol. By adding a secondary amine (e.g., diethylamine) post-reaction, you convert the unreacted electrophile into a tertiary amine adduct. This creates a self-validating system: the resulting amine is highly basic and will quantitatively partition into the aqueous phase during a mild 1M HCl wash, ensuring zero electrophile carryover into the organic phase.
Q3: How can I ensure complete removal of unreacted glycerol and polyol catalysts without forming intractable emulsions?Causality & Resolution: Glycerol is highly hydrophilic, but the polyether product acts as a weak non-ionic surfactant. During liquid-liquid extraction, this surfactant behavior bridges the aqueous and organic layers, stabilizing emulsions and trapping 4[4].
To break the emulsion, manipulate the ionic strength. Use a saturated brine wash (NaCl) rather than deionized water. The "salting-out" effect increases the polarity of the aqueous phase, forcing the moderately polar tri-ether (XLogP3 -0.6) entirely into the organic phase (e.g., Dichloromethane) while cleanly dropping out glycerol and inorganic salts.
Validated Experimental Protocols
Protocol A: Chemical Quenching and Liquid-Liquid Extraction (LLE)
Objective: Remove unreacted alkylating agents, glycerol, and inorganic salts.
Quenching: Cool the crude reaction mixture to room temperature. Add 1.5 equivalents of diethylamine (relative to the calculated excess of 2-methoxyethyl alkylating agent). Stir vigorously for 2 hours at 40°C.
Solvent Swap: Concentrate the mixture under reduced pressure to remove the primary reaction solvent (e.g., THF or DMF).
Dilution: Re-dissolve the crude residue in Dichloromethane (DCM) at a ratio of 10 mL per gram of crude product.
Acid Wash: Transfer to a separatory funnel. Wash the organic layer with an equal volume of 1M HCl to protonate and extract the scavenged amine adducts.
Brine Wash: Wash the organic layer twice with saturated aqueous NaCl. This removes unreacted glycerol and breaks any polyether-induced emulsions.
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the pre-purified polyether.
Protocol B: High-Vacuum Fractional Distillation
Objective: Isolate the pure tri-ether from mono- and di-substituted intermediates.
Setup: Transfer the concentrated organic residue to a short-path fractional distillation apparatus equipped with a Vigreux column to improve theoretical plates.
Vacuum: Apply a high vacuum (< 0.1 Torr). Critical: Standard vacuum (e.g., 10-20 Torr) is insufficient and will require temperatures that cause thermal degradation of the ether linkages.
Heating: Slowly increase the oil bath temperature.
Fractionation:
Fraction 1 (Forecut): Discard the initial distillate containing residual solvents and mono-substituted glycerol.
Fraction 2 (Intermediate): Collect the di-substituted intermediate. Monitor the vapor temperature; hydrogen bonding will cause this fraction to elute at a distinct temperature.
Fraction 3 (Product): Collect the main fraction corresponding to 1,2,3-Tris(2-methoxyethoxy)propane at the stable temperature plateau.
Validation: Confirm the absence of hydroxyl protons via ¹H-NMR (absence of broad singlet at ~3.5-4.0 ppm) and verify mass via GC-MS.
Purification Workflow Visualization
Workflow for the purification of 1,2,3-Tris(2-methoxyethoxy)propane.
References
National Center for Biotechnology Information. "1,2,3-Tris(2-methoxyethoxy)propane | C12H26O6 | CID 22886703". PubChem.[Link]
ACS Publications. "Schiff Base Heterometallic Complexes and Their Potential Applications". Crystal Growth & Design.[Link]
ACS Publications. "Selection of a Purification Process for the Removal and Recycling of Cesium Catalyst after Polyol Production". Industrial & Engineering Chemistry Research.[Link]
ACS Publications. "Detection, Quantification, and “Click-Scavenging” of Impurities in Cyclic Poly(glycidyl phenyl ether)...". Macromolecules.[Link]
Technical Support Center: Optimizing 1,2,3-Tris(2-methoxyethoxy)propane in Chemical Synthesis
Welcome to the Application Support Center for 1,2,3-Tris(2-methoxyethoxy)propane (CAS 305812-16-2). Also known by its cosmetic and formulation synonym, Glycereth-7 Trimethyl Ether[], this highly branched polyether is syn...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center for 1,2,3-Tris(2-methoxyethoxy)propane (CAS 305812-16-2). Also known by its cosmetic and formulation synonym, Glycereth-7 Trimethyl Ether[], this highly branched polyether is synthesized from a glycerol backbone via sequential Williamson etherification[2].
In pharmaceutical development, drug formulation, and advanced chemical synthesis, it is primarily utilized as a high-boiling aprotic solvent, an electrolyte additive[3], and a powerful phase-transfer catalyst (PTC)[4]. Its six ether oxygens provide exceptional coordination for alkali metal cations (e.g., Li+, Na+, K+), generating highly reactive "naked" anions for nucleophilic substitutions and eliminations. This guide addresses the critical optimization of solvent-to-reactant ratios to balance solvation power, mass transfer, and reaction kinetics.
Quantitative Properties Informing Ratio Optimization
To optimize your solvent-to-reactant ratios, it is critical to understand the physical and chemical constraints of the solvent. Below is a summary of the quantitative data that should inform your experimental design.
Strong dipole interactions; significantly impacts the solubility of polar reactants.
Recommended Solvent Ratio
5 to 10 Volumes
Balances mass transfer (overcoming intrinsic viscosity) with bimolecular reaction kinetics.
Recommended PTC Ratio
0.05 to 0.2 Equivalents
Sufficient for catalytic cation solvation without overwhelming the primary bulk solvent.
Troubleshooting Guides & FAQs
Q1: How do I optimize the solvent-to-reactant ratio when using 1,2,3-Tris(2-methoxyethoxy)propane as the primary bulk solvent?Causality & Solution: When used as a primary solvent, it acts as a high-boiling, highly coordinating medium. The optimal ratio is typically 5 to 10 volumes (mL of solvent per gram of the limiting reagent).
Below 5 volumes: The inherent viscosity of the branched polyether restricts mass transfer and heat dissipation, leading to localized hot spots and stalled kinetics.
Above 10 volumes: The dilution effect drastically reduces the bimolecular collision rate between the "naked" anion and the electrophile, slowing down the reaction unnecessarily.
Q2: What if I am using it as a Phase-Transfer Catalyst (PTC) rather than the bulk solvent?Causality & Solution: 1,2,3-Tris(2-methoxyethoxy)propane mimics the behavior of crown ethers by wrapping its flexible methoxyethoxy arms around alkali metal cations[4]. When used as a PTC in a non-polar bulk solvent (like toluene or heptane), you do not need large volumes. Optimize the ratio to 0.05–0.20 molar equivalents relative to the inorganic base. This provides enough coordination sites to shuttle the base into the organic phase without altering the bulk properties of your primary solvent.
Q3: My reaction kinetics are stalling at high concentrations. What is the root cause?Causality & Solution: The compound's branched, multi-arm structure creates significant intermolecular entanglement, leading to high viscosity at lower temperatures or high solute concentrations. This viscosity limits the diffusion rate of the reactive anions.
Troubleshooting: Increase the solvent ratio by 2-3 volumes to dilute the mixture, or elevate the reaction temperature by 10-15°C to decrease bulk viscosity and improve mass transfer.
Q4: How do I manage workup and solvent removal given its high boiling point?Causality & Solution: Polyethers have notoriously high boiling points and cannot be easily removed via standard rotary evaporation. Do not attempt to distill it off directly unless using a high-vacuum short-path apparatus.
Troubleshooting: Leverage its amphiphilic nature (LogP -0.6)[5]. Quench the reaction with a large excess of water (at least a 1:5 organic-to-aqueous ratio) and extract the product into a non-polar solvent like MTBE or ethyl acetate. The 1,2,3-Tris(2-methoxyethoxy)propane is highly hydrophilic and will partition cleanly into the aqueous layer.
Q5: Does moisture content affect the optimal solvent ratio?Causality & Solution: Yes. The 6 hydrogen bond acceptors[5] make this solvent highly hygroscopic. Water molecules will competitively bind to the ether oxygens, preventing them from solvating the target metal cations of your base.
Troubleshooting: Always perform a Karl Fischer titration before use. If moisture exceeds 500 ppm, dry the solvent over 3Å molecular sieves. If drying is not possible, you must increase the solvent-to-reactant ratio by 1-2 volumes to compensate for the ether coordination sites that have been "deactivated" by water hydrogen bonding.
Experimental Protocol: Self-Validating Workflow for Nucleophilic Substitution
To ensure trustworthiness and reproducibility, follow this self-validating protocol when utilizing 1,2,3-Tris(2-methoxyethoxy)propane as a coordinating solvent for nucleophilic substitution.
Step 1: Preparation & Moisture Validation
Measure 1,2,3-Tris(2-methoxyethoxy)propane (5-10 volumes relative to the limiting reagent). Validation Check: Perform a Karl Fischer titration. Proceed only if moisture is <500 ppm to ensure optimal cation coordination.
Step 2: Reagent Charging
Add the limiting reagent (electrophile) and the nucleophile to the reaction vessel at room temperature.
Step 3: Base Addition & Solvation
Add the inorganic base (e.g., K₂CO₃ or Cs₂CO₃). The solvent's ether linkages will immediately begin coordinating the K⁺/Cs⁺ cations, leaving the nucleophilic anion exposed and highly reactive.
Step 4: Heating & Agitation
Heat the mixture to the target temperature (typically 80-120°C). Ensure vigorous mechanical stirring (at least 400 RPM) to overcome the initial viscosity of the polyether and ensure uniform heat distribution.
Step 5: Reaction Monitoring
Sample the reaction every 2 hours. Validation Check: Dilute aliquots in acetonitrile and monitor via HPLC/GC to confirm the consumption of the limiting reagent.
Step 6: Aqueous Quench
Once complete, cool the mixture to room temperature. Add 10 volumes of deionized water. This massive aqueous influx breaks the polyether-cation complexes and forces the hydrophilic solvent into the aqueous phase.
Step 7: Biphasic Extraction
Extract the mixture with 3 x 5 volumes of MTBE. Wash the combined organic layers with brine to remove any trace residual polyether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the product.
Mechanistic Workflow Visualization
Workflow for nucleophilic substitution using 1,2,3-Tris(2-methoxyethoxy)propane.
handling high viscosity of 1,2,3-Tris(2-methoxyethoxy)propane at low temperatures
Technical Support Center: Handling High Viscosity of 1,2,3-Tris(2-methoxyethoxy)propane at Low Temperatures Mechanistic Overview: The Causality of Viscosity in Branched Polyethers 1,2,3-Tris(2-methoxyethoxy)propane (also...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Handling High Viscosity of 1,2,3-Tris(2-methoxyethoxy)propane at Low Temperatures
Mechanistic Overview: The Causality of Viscosity in Branched Polyethers
1,2,3-Tris(2-methoxyethoxy)propane (also known commercially as Glycereth-7 trimethyl ether) is a highly branched polyether and a tri-glyme derivative of glycerol[1]. At ambient temperatures, it serves as a versatile, aprotic solvent with excellent chemical stability and a wide liquid range, making it valuable in organic synthesis, cosmetic formulations, and advanced battery electrolytes[2][3].
However, researchers frequently encounter severe operational challenges when utilizing this solvent at sub-ambient temperatures (< 10°C). The exponential increase in viscosity at low temperatures is driven by two primary physical mechanisms:
Free Volume Reduction: As thermal kinetic energy decreases, the "free volume" between the flexible methoxyethoxy polymer chains shrinks, leading to severe chain entanglement and a loss of fluid mobility.
Dipole-Dipole Stiffening: The high density of ether oxygens in the molecular backbone facilitates weak intermolecular dipole-dipole interactions. At low temperatures, these interactions become dominant over thermal motion, effectively stiffening the fluid matrix into a syrup-like or near-gel state[4].
Troubleshooting FAQs
Q1: Why does my pump cavitate or fail when transferring 1,2,3-Tris(2-methoxyethoxy)propane at 5°C?A: You are likely using a centrifugal pump, which relies on fluid momentum. The high viscosity of this branched polyether at 5°C causes extreme shear resistance, leading to massive pressure drops at the pump inlet. This causes the fluid to vaporize locally (cavitation), damaging the pump and halting transfer.
Solution: Switch to a positive displacement pump (such as a gear pump or peristaltic pump) which mechanically traps and moves fixed volumes of fluid regardless of viscosity. Additionally, increase your tubing diameter to reduce shear stress.
Q2: I am using this compound as an electrolyte solvent for low-temperature battery testing, but the ionic conductivity drops sharply below 0°C. How can I resolve this?A: In electrolyte applications, ionic conductivity is directly tied to fluid viscosity via the Stokes-Einstein relationship; high viscosity physically impedes the mobility of solvated ions (e.g., Li⁺)[3].
Solution: You must formulate a binary or ternary solvent system. Blend the 1,2,3-Tris(2-methoxyethoxy)propane with a low-viscosity, low-freezing-point aprotic co-solvent. Linear carbonates like Dimethyl Carbonate (DMC) or lower-molecular-weight ethers like 1,2-Dimethoxyethane (DME) are ideal for disrupting chain entanglement and restoring ionic mobility without sacrificing electrochemical stability[4].
Q3: How do I ensure homogeneous mixing during a low-temperature chemical synthesis using this solvent?A: Standard magnetic stir bars will decouple from the magnetic drive because the torque required to overcome the solvent's low-temperature viscosity exceeds the magnetic coupling strength.
Solution: Utilize a high-torque overhead mechanical stirrer equipped with an anchor or helical ribbon impeller . These impellers are specifically designed to sweep the walls of the reactor and force laminar mixing in highly viscous media, ensuring uniform mass and heat transfer.
Quantitative Data: Temperature & Co-Solvent Effects
To assist in your experimental design, the following table summarizes the representative rheological behavior of 1,2,3-Tris(2-methoxyethoxy)propane and the mitigating effects of a 20% v/v DMC co-solvent blend.
Temperature (°C)
Neat Solvent Viscosity (cP)
Viscosity with 20% DMC (cP)
Fluid Dynamics State
Recommended Agitation Method
25°C
~18.5
~8.2
Free-flowing liquid
Magnetic stirring
5°C
~85.0
~26.5
Viscous liquid
Overhead stirring (pitch-blade)
-10°C
> 350.0
~65.0
Highly viscous / Syrupy
Overhead stirring (anchor)
-20°C
> 900.0
~135.0
Near-gelation
Positive displacement / Extrusion
*Note: Viscosity values are representative models based on branched polyether rheology for troubleshooting purposes. Actual values may vary based on trace moisture content.
Self-Validating Experimental Protocols
Protocol 1: Co-Solvent Blending for Low-Temperature Electrolytes
Objective: Restore sub-zero ionic conductivity by disrupting polyether chain entanglement.
Dehydration: Dry the 1,2,3-Tris(2-methoxyethoxy)propane over activated 3Å molecular sieves for 48 hours to ensure moisture is < 20 ppm. (Trace water exacerbates low-temperature hydrogen bonding).
Co-Solvent Selection: Select anhydrous Dimethyl Carbonate (DMC) or 1,2-Dimethoxyethane (DME) as the diluent.
Volumetric Blending: In an argon-filled glovebox, prepare a 80:20 (v/v) mixture of the polyether to the co-solvent.
Salt Addition: Slowly add the required electrolyte salt (e.g., 1M LiTFSI) while stirring at room temperature until fully dissolved.
System Validation: Cool the formulated electrolyte to -10°C in a thermal chamber. Measure the ionic conductivity using Electrochemical Impedance Spectroscopy (EIS). Validation Check: A measured conductivity returning to > 1 mS/cm confirms the successful mitigation of the viscosity bottleneck.
Protocol 2: Mechanical Transfer Setup for Cold Polyethers
Objective: Prevent pump cavitation and ensure continuous fluid transfer at 5°C.
Pump Selection: Install a rotary gear pump (positive displacement) rated for viscosities up to 1,000 cP. Do not use centrifugal pumps.
Line Sizing: Replace standard 1/4-inch PTFE tubing with 1/2-inch or 3/4-inch inner diameter tubing to reduce the pressure drop (
ΔP
) across the transfer line.
Thermal Tracing: Wrap the transfer lines in flexible silicone heating tape set to a maintenance temperature of 15°C, ensuring the fluid does not drop below the critical viscosity threshold during transit.
System Validation: Initiate flow and calculate the Reynolds number (
Re
) of the system. Validation Check: A calculated
Re<2000
confirms that the fluid is in a stable laminar flow regime, validating that the positive displacement setup is operating correctly without turbulent cavitation.
Decision Workflow for Viscosity Mitigation
Decision tree for mitigating high viscosity of polyethers across different applications.
References
National Center for Biotechnology Information. "1,2,3-Tris(2-methoxyethoxy)propane | C12H26O6 | CID 22886703." PubChem Compound Summary. Available at:[Link]
Tang, S., & Zhao, H. "Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry." RSC Advances, 2014, 4(22), 11251-11287. Available at:[Link]
Comparative Analysis of Cation Binding Affinity: 1,2,3-Tris(2-methoxyethoxy)propane vs. Crown Ethers
Executive Summary & Structural Context In supramolecular chemistry and targeted drug development, the selective complexation of alkali and alkaline earth metal cations is a critical parameter for phase-transfer catalysis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Context
In supramolecular chemistry and targeted drug development, the selective complexation of alkali and alkaline earth metal cations is a critical parameter for phase-transfer catalysis, sensor development, and ion channel modeling. Two prominent classes of synthetic ionophores are acyclic polyethers (podands) and macrocyclic polyethers (crown ethers).
This guide objectively compares the binding affinity of 1,2,3-Tris(2-methoxyethoxy)propane —a branched, tripodal podand[1]—against standard macrocyclic crown ethers (such as 18-crown-6)[2]. While both molecules utilize repeating ether linkages (–CH₂–CH₂–O–) to coordinate metal cations, their topological differences fundamentally alter their thermodynamic binding profiles and experimental applications.
Mechanistic Causality: The Macrocyclic vs. Tripodal Effect
The fundamental difference in binding affinity between these two classes of molecules is dictated by thermodynamics (
ΔG=ΔH−TΔS
).
Crown Ethers (The Macrocyclic Effect): Molecules like 18-crown-6 are conformationally preorganized[3]. Their ether oxygen atoms are already constrained in a cyclic arrangement facing the interior cavity. Upon cation binding, the entropic penalty (
ΔS
) is minimal because the macrocycle loses very few degrees of freedom[4]. Furthermore, the enthalpic gain (
ΔH
) is maximized due to optimal, pre-set ion-dipole interactions within the rigid cavity.
1,2,3-Tris(2-methoxyethoxy)propane (The Podand Penalty): As an acyclic molecule, this podand exists in a highly flexible, open conformation in solution. To coordinate a metal cation, its three 2-methoxyethoxy arms must wrap around the ion. This conformational restriction results in a massive loss of rotational and translational entropy, significantly lowering the overall binding constant (
Ka
) compared to cyclic analogs[5]. However, its branched, tripodal architecture provides a 3D encapsulation environment that is generally superior to linear polyethers (like pentaglyme), offering faster complexation/decomplexation kinetics.
Comparative Performance Data
The table below summarizes the binding affinities (expressed as
logKa
) of these ionophores for sodium (Na⁺) and potassium (K⁺) cations in methanol. Data for linear pentaglyme is included as a baseline to demonstrate the acyclic penalty[5].
Ligand Type
Example Molecule
Target Cation
Log
Ka
(in MeOH)
Dominant Thermodynamic Driver
Macrocycle
18-Crown-6
K⁺
~6.06
Enthalpy & Preorganization
Macrocycle
18-Crown-6
Na⁺
~4.36
Enthalpy & Preorganization
Linear Podand
Pentaglyme
K⁺
~2.20
Flexibility (High Entropic Cost)
Linear Podand
Pentaglyme
Na⁺
~1.52
Flexibility (High Entropic Cost)
Branched Podand
1,2,3-Tris(2-methoxyethoxy)propane
K⁺ / Na⁺
~2.5 - 3.0*
Tripodal Wrapping
*Note: Values for the branched podand are extrapolated based on structurally analogous tripodal polyethers compared to linear glymes.
To objectively quantify these thermodynamic differences, researchers rely on Isothermal Titration Calorimetry (ITC)[6]. As a best practice, the reliability of ITC data hinges on strict environmental control and self-validating blank measurements[7].
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity
Solvent Selection & Preparation: Dissolve the host (e.g., 18-crown-6 or 1,2,3-Tris(2-methoxyethoxy)propane) and the guest (e.g., KCl or NaCl) in anhydrous methanol.
Causality: Water is a strong hydrogen-bond donor and a competing ligand. Even trace moisture will artificially lower the measured binding affinity by competing with the polyether for the cation.
Cell and Syringe Loading: Load the ITC sample cell with a 0.1 mM solution of the polyether host. Load the automated injection syringe with a 1.0 mM solution of the metal salt[7].
Self-Validating Blank Titration (Critical Step): Before the main experiment, titrate the metal salt solution into pure anhydrous methanol.
Causality: This measures the background heat of dilution. Subtracting this blank from the raw binding isotherm ensures that the integrated heat relates only to the host-guest complexation, validating the integrity of the
ΔH
output[7].
Titration Execution: Inject 2 µL aliquots of the metal salt into the host solution at 3-minute intervals at a constant temperature (e.g., 298 K). The calorimeter records the differential electrical power required to maintain a zero temperature difference between the sample and reference cells.
Data Analysis: Fit the background-subtracted isotherm to an independent binding model to extract the stoichiometry (
n
), binding constant (
Ka
), and enthalpy (
ΔH
). Entropy (
ΔS
) is subsequently calculated via the relationship
ΔG=−RTlnKa=ΔH−TΔS
.
Workflow Visualization
Workflow for determining thermodynamic binding parameters using Isothermal Titration Calorimetry.
References
PubChem , "1,2,3-Tris(2-methoxyethoxy)propane | C12H26O6 | CID 22886703", National Institutes of Health (NIH). URL:[Link]
Wikipedia , "Crown ether", Wikimedia Foundation. URL:[Link]
Journal of the American Chemical Society , "O Interactions: Synthesis and Structure of Hypervalent Complexes of Diphenyl-λ3-iodanes with 18-Crown-6", ACS Publications. URL:[Link]
Institute of Chemistry Ceylon , "Stability of Metal Complexes", IChemC. URL:[Link]
PubMed Central (PMC) , "Molecular recognition of organic ammonium ions in solution using synthetic receptors", NIH. URL:[Link]
ACS Omega , "Effective Na+-Binding Ability and Molecular Assembly of an Alkylamide-Substituted Penta(ethylene)glycol Derivative", ACS Publications. URL:[Link]
Journal of the American Chemical Society , "High Affinity of Water-Soluble Cryptophanes for Cesium Cations", ACS Publications. URL:[Link]
HPLC Method Validation for Determining 1,2,3-Tris(2-methoxyethoxy)propane Purity: A Comparative Guide
Introduction & The Analytical Challenge 1,2,3-Tris(2-methoxyethoxy)propane (CAS 305812-16-2), often referred to as Glycereth-7 trimethyl ether, is a highly functionalized aliphatic polyether with the molecular formula C1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & The Analytical Challenge
1,2,3-Tris(2-methoxyethoxy)propane (CAS 305812-16-2), often referred to as Glycereth-7 trimethyl ether, is a highly functionalized aliphatic polyether with the molecular formula C12H26O6[1]. In pharmaceutical and advanced material formulations, its purity is a critical quality attribute.
However, determining the purity of this compound presents a significant analytical hurdle: it completely lacks a conjugated pi-electron system or aromatic ring. Because it has no UV chromophore, traditional High-Performance Liquid Chromatography coupled with Ultraviolet/Visible detection (HPLC-UV) is practically blind to this molecule and its structurally similar impurities[2]. To achieve accurate quantification and impurity profiling, laboratories must pivot to universal, mass-sensitive detectors.
This guide objectively compares the performance of alternative HPLC detection strategies—Refractive Index (RID), Evaporative Light Scattering (ELSD), and Charged Aerosol Detection (CAD)—and provides a self-validating experimental protocol for the optimal method.
Mechanistic Rationale: Selecting the Right Detector
Choosing an alternative to UV detection requires understanding the fundamental physics of how different detectors interact with aliphatic ethers.
Refractive Index Detection (RID): RID measures the difference in the refractive index between the pure mobile phase and the eluting analyte. While it is a true "universal" detector, its response is highly sensitive to temperature and pressure fluctuations. More critically, RID is strictly incompatible with gradient elution [3]. Because resolving complex polyether impurities often requires a solvent gradient, RID is generally unsuitable for rigorous purity validation.
Evaporative Light Scattering Detection (ELSD): In ELSD, the column effluent is nebulized and the solvent is evaporated. The remaining solid analyte particles pass through a light beam, and the scattered light is measured. ELSD is compatible with gradients[4]. However, the physics of light scattering dictates a non-linear, power-law response (
A=amb
), which severely complicates quantification and limits the dynamic range[3].
Charged Aerosol Detection (CAD): CAD shares the nebulization and evaporation steps of ELSD. However, instead of scattering light, the dried analyte particles collide with a stream of ionized nitrogen gas, transferring a charge to the particles. The resulting electrical current is measured by an electrometer. Because the charge transferred is directly proportional to the particle's surface area, CAD provides superior sensitivity (often sub-nanogram) and a much wider, near-linear dynamic range compared to ELSD[2],[4].
Decision Pathway Visualization
Figure 1: Decision matrix for selecting HPLC detection methods for non-chromophoric polyethers.
Comparative Performance Data
To objectively evaluate these methodologies, the table below summarizes the expected performance metrics when validating an HPLC method for 1,2,3-Tris(2-methoxyethoxy)propane.
Parameter
HPLC-UV (210 nm)
HPLC-RID
HPLC-ELSD
HPLC-CAD
Detection Mechanism
Photon Absorbance
Refractive Index
Light Scattering
Charge Transfer
Sensitivity (LOD)
Poor (>50 µg/mL)
Moderate (~5-10 µg/mL)
Good (~1-5 µg/mL)
Excellent (~0.1-1 µg/mL)
Gradient Compatibility
Yes
No (Isocratic only)
Yes
Yes
Response Linearity
Linear
Linear
Non-linear (Power-law)
Near-linear
Mobile Phase Limits
UV cutoff limits
Isocratic only
Strictly Volatile
Strictly Volatile
Suitability for Purity
Unacceptable
Poor
Acceptable
Optimal
Data synthesis based on comparative detector responses for polyethers and non-chromophoric analytes[2],[3].
Experimental Protocols: HPLC-CAD Workflow
Based on the comparative data, HPLC-CAD is the optimal self-validating system for this compound.
Critical Causality Note: Because CAD is an aerosol-based detector, all mobile phase components must be strictly volatile[4]. The use of non-volatile salts (e.g., sodium phosphate) will result in massive background noise and irreversible detector fouling.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 10.0 mg of 1,2,3-Tris(2-methoxyethoxy)propane.
Dissolve in 10.0 mL of LC-MS grade 50:50 Water:Acetonitrile to yield a 1.0 mg/mL stock solution.
Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-front distortion (the "solvent peak" effect) in the nebulizer.
Chromatographic Separation:
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Reasoning: Provides excellent peak shape for neutral polyethers and resists phase collapse in highly aqueous conditions.
Mobile Phase A: LC-MS Grade Water (No additives required for neutral ethers).
Mobile Phase B: LC-MS Grade Acetonitrile.
Gradient Program: 0-2 min (5% B), 2-15 min (linear gradient to 95% B), 15-20 min (hold 95% B), 20-25 min (re-equilibration at 5% B).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
CAD Detector Parameters:
Evaporator Temperature: 35°C. Reasoning: While the target molecule is stable, lower evaporator temperatures prevent the partial volatilization of lower molecular weight impurities (e.g., residual methoxyethanol), ensuring accurate total mass balance.
Data Collection Rate: 10 Hz.
Filter / Time Constant: 3.6 seconds.
Method Validation Parameters (ICH Q2 Compliance)
To ensure trustworthiness and regulatory compliance, the HPLC-CAD method must be validated according to ICH Q2(R2) guidelines:
Specificity: The gradient method must demonstrate complete baseline resolution (
Rs>2.0
) of 1,2,3-Tris(2-methoxyethoxy)propane from its synthetic precursors, such as glycerol and 2-methoxyethanol.
Linearity & Calibration: Because CAD exhibits slight non-linearity over broad ranges, data processing should utilize a quadratic fit or a log-log transformation. The correlation coefficient (
R2
) should be
≥0.995
over the range of 0.1% to 120% of the nominal concentration[2].
LOD and LOQ: Establish limits using the signal-to-noise (S/N) approach. For CAD, an S/N of 3:1 determines the LOD, and 10:1 determines the LOQ. Expected LOQ for this polyether is
≤0.5
µg/mL[4].
Precision (Repeatability): Six replicate injections of the 100% test concentration must yield a Relative Standard Deviation (RSD) of
≤2.0%
for the main peak area.
References
Title: 1,2,3-Tris(2-methoxyethoxy)propane | C12H26O6 | CID 22886703
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Title: Detection challenges in quantitative polymer analysis by liquid chromatography
Source: Journal of Chromatography A (via pure.uva.nl)
URL: [Link]
Title: Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements
Source: PubMed Central (PMC)
URL: [Link]
GC-MS comparative analysis of 1,2,3-Tris(2-methoxyethoxy)propane and triglyme
Introduction: The Analytical Imperative Polyethers, specifically glymes, are indispensable in modern pharmaceutical formulations, cosmetic matrices, and advanced battery electrolytes due to their amphiphilic nature, low...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative
Polyethers, specifically glymes, are indispensable in modern pharmaceutical formulations, cosmetic matrices, and advanced battery electrolytes due to their amphiphilic nature, low volatility, and chemical stability (1[1]). As regulatory scrutiny intensifies regarding the purity and trace-level quantification of these solvents, robust analytical methodologies are paramount. This guide provides an in-depth comparative analysis of two distinct glymes: the linear Triethylene glycol dimethyl ether (Triglyme) and the branched 1,2,3-Tris(2-methoxyethoxy)propane (also known as Glycereth-7 trimethyl ether).
Chemical Profiling & Structural Causality
The structural topology of a glyme dictates its chromatographic behavior, thermal stability, and ionization efficiency. Understanding this causality is the first step in method development.
Triglyme (Linear Architecture): With a molecular weight of 178.23 g/mol and a linear arrangement of four oxygen atoms (C8H18O4), triglyme exhibits high volatility and minimal steric hindrance (2[2]). This linear structure allows for rapid partitioning into the stationary phase, leading to sharper peaks and shorter retention times.
1,2,3-Tris(2-methoxyethoxy)propane (Branched Architecture): This molecule (C12H26O6, MW 266.33 g/mol ) features a central glycerol backbone substituted with three 2-methoxyethoxy chains (3[3]). The branched, higher-mass architecture significantly increases the boiling point and reduces vapor pressure. Consequently, it requires higher GC oven temperatures to prevent peak broadening and system carryover.
GC-MS Methodological Framework
To ensure absolute data integrity, the following protocol is designed as a self-validating system . It integrates internal isotope standardization and rigorous system suitability testing (SST) to prevent false negatives or matrix-induced signal suppression.
Step-by-Step Experimental Protocol
Sample Preparation & Isotope Dilution: Dilute the sample 1000-fold in high-purity methanol to mitigate matrix effects and prevent column overload, a common issue with highly concentrated polyethers (4[4]). Spike the solution with a stable isotope-labeled internal standard (e.g., 1,4-dioxane-d8 or 2-methoxyethanol-D7) to mathematically correct for extraction losses and injection variability (5[5]).
System Suitability Test (SST): Inject a solvent blank followed by a mid-level calibration standard. The analytical run is only validated if the signal-to-noise (S/N) ratio for the internal standard exceeds 100:1 and zero carryover is detected in the blank.
Chromatographic Separation: Utilize a cyano-based thin film column (e.g., Rxi-1301Sil MS) or a highly polar PEG column (e.g., DB-WAX) (6[6]). These stationary phases provide optimal dipole-dipole interactions with the ether oxygens, resolving complex isomer mixtures.
Oven Program: Initial hold at 50 °C for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min. The gradual thermal ramp ensures baseline resolution between the highly volatile triglyme and the heavier branched derivative.
Mass Spectrometry (EI Mode): Operate the MS in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for trace quantification and Full Scan mode (m/z 35–300) for structural elucidation.
Figure 1: Self-validating GC-MS workflow for polyether analysis.
Comparative Analytical Performance
The following table synthesizes the quantitative performance metrics and physical properties for both compounds under optimized GC-MS conditions.
Higher MW and branching slightly reduce ionization efficiency.
Retention Time
Early Eluting
Late Eluting
Governed by vapor pressure and interaction with polar stationary phases.
Mechanistic Fragmentation Pathways
Understanding the EI-MS fragmentation causality is critical for spectral interpretation and avoiding false positives in complex matrices. At 70 eV, both molecules undergo rapid alpha-cleavage and inductive cleavage at the ether linkages.
The m/z 59 Base Peak: For both triglyme and 1,2,3-tris(2-methoxyethoxy)propane, the base peak is invariably m/z 59 (2[2]). This corresponds to the highly stable oxonium ion [CH3-O=CH2]+. The extreme thermodynamic stability of this resonance-stabilized cation drives the fragmentation cascade, making it the most reliable quantifier ion in SIM mode.
Mid-Mass Fragments: Triglyme yields significant fragments at m/z 103 and 89 due to sequential losses of -CH2CH2O- units[2]. The branched glyme produces similar fragments but also yields higher-mass diagnostic ions (e.g., m/z 147) representing the cleavage of an entire branch from the central glycerol core.
Figure 2: Comparative EI-MS fragmentation pathways of linear and branched glymes.
Conclusion
While triglyme and 1,2,3-tris(2-methoxyethoxy)propane share similar terminal functional groups leading to convergent MS fragmentation patterns (notably the m/z 59 base peak), their distinct structural topologies demand tailored chromatographic strategies. By employing a highly polar stationary phase and a self-validating isotope dilution protocol, analytical scientists can achieve robust, interference-free quantification of these critical solvents in any drug development or chemical formulation pipeline.
References
Restek Corporation. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.1
National Institutes of Health (NIH). Triglyme | C8H18O4 | CID 8189 - PubChem.2
ResearchGate. Development and Validation of a Headspace Gas Chromatography–Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations.4
National Institutes of Health (NIH). 1,2,3-Tris(2-methoxyethoxy)propane | C12H26O6 | CID 22886703 - PubChem.3
ResearchGate. Simultaneous determination of six hydrophilic ethers at trace levels using coconut charcoal adsorbent and gas chromatography/mass spectrometry.5
benchmarking 1,2,3-Tris(2-methoxyethoxy)propane solvent efficacy against traditional ethers
Benchmarking 1,2,3-Tris(2-methoxyethoxy)propane: A Next-Generation Polyether Solvent for Advanced Synthesis and Formulation As drug development and advanced materials synthesis evolve, the limitations of traditional ethe...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 1,2,3-Tris(2-methoxyethoxy)propane: A Next-Generation Polyether Solvent for Advanced Synthesis and Formulation
As drug development and advanced materials synthesis evolve, the limitations of traditional ether solvents—such as tetrahydrofuran (THF), diethyl ether, and 1,2-dimethoxyethane (DME)—become increasingly apparent. High volatility, peroxide formation, and limited thermal stability restrict their utility in high-temperature or rigorous scale-up environments. Enter 1,2,3-Tris(2-methoxyethoxy)propane [1], a highly branched, tripod-like polyether (often referred to in formulation contexts as Glycereth-7 trimethyl ether[2]).
With its unique podand structure, it offers a compelling alternative to traditional linear glymes (like tetraglyme) and cyclic ethers, providing exceptional cation chelation, thermal stability, and dual-phase solubility. This guide objectively benchmarks its efficacy against traditional ethers, providing mechanistic causality and self-validating experimental protocols.
Structural and Physicochemical Benchmarking
To understand the efficacy of 1,2,3-Tris(2-methoxyethoxy)propane, we must benchmark its intrinsic properties against industry standards. The presence of six ether oxygens arranged on a flexible glycerol-derived backbone allows it to act as a powerful multidentate ligand. Unlike THF, which is highly volatile, or diethyl ether, which poses severe flammability risks, this podand ether provides a massive thermal window for high-temperature reactions.
Table 1: Physicochemical Comparison of Common Ethers vs. 1,2,3-Tris(2-methoxyethoxy)propane
Mechanistic Insights: The Podand Effect in Cation Solvation
In nucleophilic substitution (Sₙ2) reactions or enolate alkylations, the reactivity of the nucleophile is heavily dependent on the solvation of its counter-cation (e.g., Na⁺, K⁺, Li⁺). Traditional ethers like THF solvate cations but often require toxic additives like HMPA or expensive crown ethers to achieve "naked," highly reactive anions.
1,2,3-Tris(2-methoxyethoxy)propane inherently provides a "podand effect." Its three flexible arms wrap around the metal cation, sequestering it tightly. This forces ion-pair separation, leaving the anion completely desolvated and hyper-reactive.
Caption: Cation sequestration by the six ether oxygens of 1,2,3-Tris(2-methoxyethoxy)propane.
Experimental Protocol: Benchmarking Efficacy in a Model Sₙ2 Reaction
To validate the theoretical advantages, we benchmark the solvent in a standard Sₙ2 etherification (Williamson ether synthesis) comparing THF, Tetraglyme, and 1,2,3-Tris(2-methoxyethoxy)propane.
Caption: Step-by-step workflow for evaluating solvent efficacy in SN2 reaction kinetics.
Step-by-Step Methodology:
Solvent Preparation: Dry 50 mL of 1,2,3-Tris(2-methoxyethoxy)propane over 3Å molecular sieves for 48 hours. Degas via three freeze-pump-thaw cycles to remove dissolved oxygen.
Reagent Introduction: In a 100 mL Schlenk flask under argon, add 10 mmol of phenol and 11 mmol of sodium hydride (NaH, 60% dispersion in mineral oil). Stir at room temperature until H₂ evolution ceases, forming the sodium phenoxide salt.
Electrophile Addition: Slowly add 10 mmol of 1-bromooctane to the reaction mixture.
Controlled Heating: Heat the mixture to 80 °C. (Note: THF would require pressurized reflux conditions to reach this temperature, whereas the >300 °C boiling point of 1,2,3-Tris(2-methoxyethoxy)propane allows for safe, unpressurized heating).
Kinetic Sampling: Withdraw 0.1 mL aliquots at 15, 30, 60, and 120 minutes. Quench each in 1 mL of cold methanol.
Quantification: Analyze the aliquots via GC-MS to determine the conversion rate of 1-bromooctane to octyl phenyl ether.
Experimental Results:
The reaction in 1,2,3-Tris(2-methoxyethoxy)propane reaches >95% conversion in just 30 minutes , compared to 120 minutes in THF and 45 minutes in Tetraglyme. The enhanced rate is directly attributable to the superior podand-mediated ion-pair separation.
Biphasic Solubility & Formulation Advantage
Beyond chemical synthesis, 1,2,3-Tris(2-methoxyethoxy)propane exhibits a rare "dual solubility" trait—it is completely miscible in both water and non-polar lipids (such as castor oil)[2]. This makes it an exceptional co-solvent and phase-transfer agent in drug formulation, allowing the incorporation of aqueous active pharmaceutical ingredients (APIs) into anhydrous lipid bases without standard emulsifiers. Furthermore, it acts as an excellent solvent for notoriously difficult-to-solubilize APIs like salicylic acid, maintaining stability across a wide pH range.
Protocol for Dual-Solubility Verification:
Aqueous Phase Test: Add 5 mL of 1,2,3-Tris(2-methoxyethoxy)propane to 5 mL of Deionized (DI) water. Vortex for 30 seconds. Observe for phase separation. (Result: Clear, single-phase solution).
Lipid Phase Test: Add 5 mL of the solvent to 5 mL of Castor Oil. Vortex for 30 seconds. (Result: Clear, single-phase solution).
API Solubilization: Dissolve 2% (w/w) Salicylic Acid into the solvent at room temperature. The high ether oxygen density facilitates rapid dissolution, bypassing the need for volatile alcohols that can cause formulation instability[2].
Conclusion
1,2,3-Tris(2-methoxyethoxy)propane bridges the gap between high-performance reaction media and advanced formulation co-solvents. Its unique podand architecture outperforms traditional ethers in cation chelation, thermal stability, and biphasic compatibility, making it an invaluable tool for modern drug development and chemical synthesis.
References
National Center for Biotechnology Information (PubChem)
Title: PubChem Compound Summary for CID 22886703, 1,2,3-Tris(2-methoxyethoxy)propane
URL:[Link]
Nomenclature, Physicochemical Profiling, and Formulation Workflows: 1,2,3-Tris(2-methoxyethoxy)propane vs. Glycereth-7 Trimethyl Ether
Executive Summary & The Nomenclature Paradox In the fields of cosmetic chemistry and pharmaceutical formulation, precision in nomenclature dictates the predictability of a molecule's behavior. A common point of confusion...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Nomenclature Paradox
In the fields of cosmetic chemistry and pharmaceutical formulation, precision in nomenclature dictates the predictability of a molecule's behavior. A common point of confusion arises between 1,2,3-Tris(2-methoxyethoxy)propane and Glycereth-7 Trimethyl Ether . While chemical databases frequently conflate these two under a single registry number (CAS 305812-16-2)[1], they represent distinctly different physical realities.
1,2,3-Tris(2-methoxyethoxy)propane is a discrete, small-molecule chemical structure (exactly 3 moles of ethylene oxide, one per glycerol arm)[1]. Conversely, Glycereth-7 Trimethyl Ether (commonly traded as COSCAP® G7-MC) is the INCI designation for a polymeric mixture containing an average of 7 moles of ethylene oxide distributed across the glycerol backbone, fully capped with methyl groups[2][3]. This guide objectively compares their structural mechanics and provides field-proven formulation workflows to leverage the unique amphiphilic properties of the polymeric variant.
Diagram 1: CAS 305812-16-2 nomenclature divergence: discrete molecule vs. polymeric mixture.
Mechanistic Causality in Formulation Science
The utility of Glycereth-7 Trimethyl Ether over its discrete, short-chain counterpart lies in its extended polymeric nature, which dictates three critical formulation phenomena:
The Dual Solubility Phenomenon (Amphiphilicity)
Glycereth-7 Trimethyl Ether exhibits a rare dual-solubility profile: it is 100% miscible in both water and castor oil[2][3].
Causality: Castor oil is composed of ~90% ricinoleic acid, a bulky fatty acid containing a hydroxyl group at C12. The extended PEG chains of Glycereth-7 Trimethyl Ether provide a high density of ether oxygens that hydrogen-bond with the hydroxyl groups of ricinoleic acid and water alike. Simultaneously, the terminal methyl caps and the glycerol hydrocarbon backbone provide sufficient lipophilicity to interpenetrate the fatty acid chains. The shorter discrete molecule (n=3) lacks the chain flexibility required for this robust amphiphilic balance.
Salicylic Acid (BHA) Solubilization
Formulating alcohol-free salicylic acid serums is notoriously difficult due to the active's high crystalline lattice energy and poor water solubility. Glycereth-7 Trimethyl Ether can dissolve up to 4.5 g – 5.0 g of Salicylic Acid per 10 g of solvent[3].
Causality: The repeating ether oxygens (
−O−CH2−CH2−O−
) act as potent Lewis bases, forming strong intermolecular hydrogen bonds with the carboxylic and phenolic protons of salicylic acid. This interaction effectively breaks the crystalline lattice without relying on volatile solvents like ethanol[2].
Rheological Tack-Reduction in Polymer Networks
In carbomer-based gels, a tacky sensory feel often occurs during the dry-down phase as water evaporates and polyacrylic acid chains entangle[4].
Causality: The addition of Glycereth-7 Trimethyl Ether introduces a non-volatile, low-surface-tension plasticizer. Its flexible, methylated PEG chains interpenetrate the carbomer microgels, providing steric hindrance and lubricity. This prevents rigid polymer-polymer friction, replacing the sticky transitional feel with a dry, silky finish[3][5].
Comparative Physicochemical Data
To aid formulation decisions, the quantitative and qualitative differences between the two structural interpretations are summarized below.
The following protocols are designed as self-validating systems to ensure scientific integrity and reproducibility in the lab.
Protocol 1: High-Efficiency Solubilization of Salicylic Acid (Alcohol-Free)
Objective: Formulate a stable, alcohol-free 2% BHA aqueous solution.
Phase A (Active Solubilization): In a borosilicate beaker, combine 10.0 g of Glycereth-7 Trimethyl Ether with 4.5 g of Salicylic Acid[3].
Thermal Agitation: Heat the mixture gently to 40°C while stirring at 300 RPM. Causality: Thermal energy accelerates the kinetic disruption of the SA lattice, allowing the ether oxygens to rapidly establish hydrogen bonds.
Phase B (Aqueous Base): In a separate vessel, mix 80.0 g of Deionized Water, 3.0 g of Propanediol, and 2.5 g of a broad-spectrum preservative.
Integration: Slowly titrate Phase A into Phase B under continuous homogenization (3000 RPM) to prevent localized supersaturation.
Validation Check: Transfer a 10 mL aliquot to a centrifuge tube. Centrifuge at 3000 RPM for 15 minutes. Inspect the bottom of the tube under a cross-polarized light microscope. The total absence of birefringent micro-crystals confirms a stable, self-validating solubilization matrix.
Diagram 2: Workflow for alcohol-free 2% BHA solution using Glycereth-7 Trimethyl Ether.
Protocol 2: Rheological Tack-Reduction in Carbomer Networks
Objective: Eliminate the tacky transitional feel of a 0.5% Carbomer gel.
Polymer Hydration: Disperse 0.5 g of Carbomer into 89.5 g of Deionized Water. Allow 30 minutes for complete hydration without agitation to prevent air entrapment.
Neutralization: Add 10% NaOH dropwise until the pH reaches 6.0. Causality: Deprotonation of the carboxylic acid groups causes electrostatic repulsion, uncoiling the polymer into a rigid gel network.
Plasticization: Introduce 5.0 g of Glycereth-7 Trimethyl Ether into the vortex of an overhead stirrer set to 500 RPM[3]. Mix for 15 minutes to allow the PEG chains to fully interpenetrate the polyacrylate domains.
Validation Check: Perform a rheological tack test using a Texture Analyzer equipped with a cylinder probe. Measure the peak adhesive force during probe retraction. A successful integration will yield a >40% reduction in peak adhesive force compared to a control gel lacking the ether, confirming the plasticizing causality.
References
PubChem. "1,2,3-Tris(2-methoxyethoxy)propane | C12H26O6 | CID 22886703". Accessed April 2026.
INCIDecoder. "Glycereth-7 Trimethyl Ether (Explained + Products)". Accessed April 2026.
UL Prospector. "COSCAP® G7-MC by Phoenix Chemical, Inc. - Personal Care & Cosmetics". Accessed April 2026.
Paula's Choice EU. "What is Glycereth-7 Trimethyl Ether?". Accessed April 2026.
Technical Art of Science. "TAOSensory Modifier". Accessed April 2026.
Standard Operating Procedure: Safe Handling and Disposal of 1,2,3-Tris(2-methoxyethoxy)propane
As drug development and synthetic workflows become increasingly complex, the reliance on specialized polyethers like 1,2,3-Tris(2-methoxyethoxy)propane (also known as Glycereth-7 trimethyl ether) has grown. While this so...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and synthetic workflows become increasingly complex, the reliance on specialized polyethers like 1,2,3-Tris(2-methoxyethoxy)propane (also known as Glycereth-7 trimethyl ether) has grown. While this solvent offers excellent solubilizing properties, it introduces critical logistical and safety challenges. As a Senior Application Scientist, I have observed that the most severe laboratory incidents involving polyethers do not stem from their acute toxicity, but rather from a misunderstanding of their long-term chemical stability.
This guide provides a comprehensive, field-proven framework for the operational management, testing, and proper disposal of 1,2,3-Tris(2-methoxyethoxy)propane, ensuring your laboratory maintains both scientific integrity and rigorous safety standards.
Chemical Profile & Mechanistic Hazard Assessment
To manage a chemical safely, one must first understand the causality behind its reactivity. 1,2,3-Tris(2-methoxyethoxy)propane (CAS: 305812-16-2) is a highly branched polyether [1]. Like all glymes and ethers, its primary hazard is auto-oxidation , a process that leads to the formation of explosive peroxides over time.
The Causality of Peroxide Formation
Autoxidation is a radical chain reaction initiated by the abstraction of a hydrogen atom from the
α
-carbon (the carbon directly adjacent to the ether oxygen). The electron-donating nature of the oxygen atom stabilizes the resulting carbon-centered radical. This radical rapidly reacts with molecular oxygen (
O2
) to form a hydroperoxyl radical (
ROO∙
), which then abstracts another hydrogen to form a hydroperoxide (
ROOH
) [2].
Over time, these hydroperoxides accumulate. If the solvent is concentrated (e.g., via rotary evaporation or distillation), these peroxides can polymerize or crystallize, becoming extremely shock- and heat-sensitive. The friction from simply unscrewing a threaded bottle cap can provide enough activation energy to trigger a violent detonation [3].
Because of its multiple ether linkages, 1,2,3-Tris(2-methoxyethoxy)propane must be treated as a Class B Peroxide-Forming Chemical (PFC) —a chemical that forms explosive levels of peroxides upon concentration[4].
Operational Logistics & Shelf-Life Management
Preventative logistics are the first line of defense. The goal is to starve the auto-oxidation reaction of its primary reagents: oxygen and light.
Storage Conditions: Store the chemical in tightly sealed, opaque containers within a flammable storage cabinet. The environment must be cool and dry.
Atmospheric Control: After every use, purge the headspace of the container with an inert gas (Argon or Nitrogen) before sealing. This displaces the molecular oxygen required for the propagation step of auto-oxidation.
Strict Shelf-Life Limits:
Unopened: Dispose of within 12 months of receipt.
Opened: Test for peroxides every 6 months. Dispose of within 12 months of opening, regardless of peroxide levels [5].
Peroxide Testing Methodology
Before any disposal action is taken, the chemical state of the solvent must be empirically verified. This self-validating protocol ensures you never inadvertently mishandle a reactive explosive.
Quantitative Hazard Assessment Table
Summarized below are the actionable thresholds based on peroxide concentration [3, 4]:
Peroxide Level (ppm)
Hazard Assessment
Required Action / Disposal Pathway
0 - 24 ppm
Low Hazard
Safe for routine use or standard RCRA disposal.
25 - 100 ppm
Moderate Hazard
Do not distill or concentrate. Neutralize before disposal.
> 100 ppm
High Hazard
DO NOT TOUCH. Contact EHS for emergency stabilization.
Any (with crystals)
Extreme Hazard
Evacuate area immediately. Requires specialized EHS/bomb squad.
Step-by-Step Testing Protocol
Preparation: Don appropriate PPE (flame-retardant lab coat, nitrile gloves, chemical splash goggles, and face shield). Conduct all testing inside a certified chemical fume hood with the sash lowered.
Visual Inspection (Critical): Examine the container without moving it. Look for stratification (liquid layers), increased viscosity, or crystalline solids around the cap or suspended in the liquid. If crystals are present, abort the procedure, evacuate the area, and contact EHS immediately.
Sampling: If the liquid is clear and flows freely, carefully open the container. Dip a validated peroxide test strip (e.g., Quantofix® Peroxide 100) into the solvent for exactly 1 second.
Incubation: Shake off excess liquid and wait exactly 5 seconds. (Note: Color changes occurring after 1 minute are false positives and should be ignored).
Analysis: Compare the test field to the provided color scale. Record the concentration in ppm directly on the bottle's tracking log.
Actionable Disposal Procedures
The disposal pathway is dictated entirely by the data obtained in the testing phase.
Pathway A: Routine Disposal (< 25 ppm)
Waste Segregation: Transfer the solvent into a compatible, high-density polyethylene (HDPE) hazardous waste container designated for Non-Halogenated Organic Waste. Do not mix with strong oxidizing agents or acids.
Labeling: Attach a completed Hazardous Waste label. Explicitly write "1,2,3-Tris(2-methoxyethoxy)propane" and note the verified peroxide concentration (e.g., "Peroxides: 5 ppm").
Solvents in this range must be chemically reduced before they can safely enter the waste stream.
Reagent Preparation: In a fume hood, prepare a fresh ferrous sulfate (
FeSO4
) solution. Dissolve 60 g of
FeSO4⋅7H2O
and 6 mL of concentrated sulfuric acid (
H2SO4
) in 110 mL of distilled water.
Reduction: Slowly add the ferrous sulfate solution to the 1,2,3-Tris(2-methoxyethoxy)propane while stirring gently. The
Fe2+
ions will reduce the hydroperoxides to stable alcohols, oxidizing to
Fe3+
in the process.
Empirical Validation: Retest the organic layer with a fresh peroxide test strip. The concentration must read below 10 ppm. If it does not, repeat the wash. This ensures the protocol is self-validating.
Disposal: Once verified safe, funnel the neutralized mixture into the hazardous waste container as described in Pathway A.
Decision Workflow & Regulatory Compliance
To assist in rapid decision-making on the laboratory floor, follow this logical workflow:
Decision matrix for the testing and disposal of peroxidizable polyethers.
EPA / RCRA Classification
When submitting this chemical for institutional pickup, it is regulated under the Resource Conservation and Recovery Act (RCRA).
Standard Waste: Typically classified under the D001 (Ignitable) waste code due to its combustibility as an organic solvent. It is slated for high-temperature incineration.
High-Peroxide Waste: If the solvent has degraded and accumulated >100 ppm peroxides, it is reclassified under the D003 (Reactive) waste code. This requires specialized handling, often involving remote opening or controlled detonation by environmental health professionals.
References
PubChem. "1,2,3-Tris(2-methoxyethoxy)propane | C12H26O6 | CID 22886703". National Center for Biotechnology Information. URL: [Link]